molecular formula C9H16N4OS B12420669 N-Methyl Metribuzin-d3

N-Methyl Metribuzin-d3

Cat. No.: B12420669
M. Wt: 231.34 g/mol
InChI Key: JBFWXRSTOLHNFZ-GKOSEXJESA-N
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Description

N-Methyl Metribuzin-d3 is a useful research compound. Its molecular formula is C9H16N4OS and its molecular weight is 231.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N4OS

Molecular Weight

231.34 g/mol

IUPAC Name

6-tert-butyl-3-methylsulfanyl-4-(trideuteriomethylamino)-1,2,4-triazin-5-one

InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3/i4D3

InChI Key

JBFWXRSTOLHNFZ-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])NN1C(=O)C(=NN=C1SC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)NC)SC

Origin of Product

United States

Foundational & Exploratory

N-Methyl Metribuzin-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: An in-depth guide on N-Methyl Metribuzin-d3, a crucial analytical tool for researchers in environmental science and agriculture. This document provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on its role in the quantitative analysis of the herbicide Metribuzin.

Introduction

This compound is the deuterated form of N-Methyl Metribuzin, which is a significant metabolite of the widely used triazinone herbicide, Metribuzin. Due to its isotopic labeling, this compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique allows for highly accurate and precise quantification of Metribuzin and its metabolites in complex matrices such as soil, water, and biological tissues. The stable isotope label ensures that the internal standard behaves nearly identically to the analyte of interest during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Chemical Identity and Structure

This compound is a synthetic compound not intended for direct application in agriculture but for use in a laboratory setting. Its chemical properties are summarized in the table below.

PropertyValue
Chemical Name 6-(tert-butyl)-4-((methyl-d3)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one
CAS Number 1794754-27-0[1]
Molecular Formula C₉H₁₃D₃N₄OS[1]
Molecular Weight 231.33 g/mol [1]
IUPAC Name 6-(tert-butyl)-4-[(trideuteriomethyl)amino]-3-(methylthio)-1,2,4-triazin-5-one
InChI Key JBFWXRSTOLHNFZ-GKOSEXJESA-N[2]
SMILES O=C1C(C(C)(C)C)=NN=C(SC)N1NC([2H])([2H])[2H][3]
Synonyms Metribuzin Methylamine-d3, 6-tert-Butyl-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one[4]

The chemical structure of this compound is characterized by a triazinone ring with a tert-butyl group, a deuterated methylamino group, and a methylthio group attached.

N_Methyl_Metribuzin_d3_Structure cluster_0 This compound C1 C N1 N C1->N1 C1_O O C1->C1_O = C2 C C3 C C2->C3 C2_tBu C(CH3)3 C2->C2_tBu N2 N N1->N2 N2->C2 N3 N C3->N3 C3_SMe S-CH3 C3->C3_SMe N3->C1 N3_NHCD3 NH-CD3 N3->N3_NHCD3

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

Inferred Synthetic Scheme:

Synthesis_Scheme Precursor 4-amino-6-tert-butyl-3-mercapto- 1,2,4-triazin-5(4H)-one Product This compound Precursor->Product Methylation Reagent Deuterated Methylating Agent (e.g., CD3I or (CD3)2SO4) Reagent->Product

Caption: Inferred synthetic pathway for this compound.

A plausible laboratory-scale synthesis would involve the following conceptual steps:

  • Reaction Setup: The precursor, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, would be dissolved in a suitable solvent.

  • Addition of Methylating Agent: A deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), would be added to the reaction mixture.

  • Reaction Conditions: The reaction would likely be carried out under basic conditions to facilitate the methylation, with controlled temperature and reaction time to ensure optimal yield and purity.

  • Purification: The final product, this compound, would be purified from the reaction mixture using standard techniques such as crystallization or chromatography.

Analytical Method for Quantification of Metribuzin using this compound as an Internal Standard

This compound is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Metribuzin in various samples.

Sample Preparation (General Workflow):

Sample_Prep_Workflow Sample Sample (Soil, Water, etc.) Spike Spike with N-Methyl Metribuzin-d3 Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: General workflow for sample preparation.

LC-MS/MS Parameters:

The following table provides typical LC-MS/MS parameters for the analysis of Metribuzin, which would be applicable when using this compound as an internal standard.

ParameterValue
LC Column C18 or similar reversed-phase column
Mobile Phase Gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Metribuzin: e.g., m/z 215.1 → 187.1 (quantifier), 215.1 → 145.1 (qualifier)[5][6]. This compound: The precursor ion would be m/z 234.3, with corresponding product ions.

Mechanism of Action of the Parent Compound, Metribuzin

Metribuzin, the non-deuterated parent compound, is a potent inhibitor of photosynthesis in susceptible plants. It acts by blocking the electron transport chain in Photosystem II (PSII).[3][7]

Inhibition of Photosystem II:

Metribuzin disrupts the normal flow of electrons by binding to the D1 protein in the PSII complex. This binding event prevents the reduction of plastoquinone (B1678516) (PQ) to plastoquinol (PQH₂), effectively halting the photosynthetic process.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ P680->O2 QA QA Pheo->QA e⁻ QB QB QA->QB e⁻ PQ Plastoquinone (PQ) QB->PQ e⁻ Light Light Energy Light->P680 H2O H₂O H2O->P680 2e⁻ PQH2 Plastoquinol (PQH₂) PQ->PQH2 Metribuzin Metribuzin Metribuzin->QB Binds to D1 protein, blocks electron transfer

Caption: Inhibition of photosynthetic electron transport by Metribuzin.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the herbicide Metribuzin and its metabolites. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical errors and allows for sensitive detection in complex environmental and biological samples. A thorough understanding of its chemical properties and the mechanism of action of its parent compound is essential for its effective application in research and monitoring studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Methyl Metribuzin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Metribuzin-d3 is the deuterated analogue of N-Methyl Metribuzin, which itself is a methylated derivative of the widely used triazinone herbicide, Metribuzin. The incorporation of deuterium (B1214612) (d3) into the N-methyl group makes it a valuable internal standard for quantitative analysis of N-Methyl Metribuzin and Metribuzin in various matrices using mass spectrometry-based methods. Its primary application lies in environmental monitoring, agricultural research, and residue analysis, where it aids in the accurate quantification of the parent herbicide and its metabolites.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental considerations for its use.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
Chemical Name 6-(1,1-Dimethylethyl)-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one[2]
Synonyms 6-tert-Butyl-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one; Metribuzin Methylamine-d3[2]
CAS Number 1794754-27-0[2]
Molecular Formula C₉H₁₃D₃N₄OS[1][2]
Molecular Weight 231.33 g/mol [1][2]
Appearance White to off-white solid (presumed)Inferred
Storage Conditions 2-8°C, Refrigerator[2]
Table 2: Physicochemical Properties of this compound and Related Compounds
PropertyThis compoundN-Methyl MetribuzinMetribuzin
Melting Point Data not availableData not available125.5-126.5 °C
Boiling Point Data not availableData not availableDecomposes before boiling
Solubility in Water Data not availableData not available1.2 g/L at 20°C
Solubility in Organic Solvents Data not availableData not availableSoluble in methanol, ethanol, dimethylformamide, acetone, and chloroform. Slightly soluble in xylene. Very slightly soluble in n-hexane.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on the synthesis of Metribuzin and general deuteration techniques, a plausible synthetic route and analytical workflow can be proposed.

Hypothetical Synthesis Workflow

The synthesis of this compound would likely start from a suitable precursor, such as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (the immediate precursor to Metribuzin), followed by N-methylation using a deuterated methylating agent.

Synthesis_Workflow Precursor 4-amino-6-tert-butyl-3-(methylthio)- 1,2,4-triazin-5(4H)-one Reaction N-Methylation Reaction Precursor->Reaction Methylating_Agent Deuterated Methylating Agent (e.g., Iodomethane-d3) Methylating_Agent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

A potential synthetic workflow for this compound.

Methodology:

  • Reaction Setup: The precursor, 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, would be dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), would be added to deprotonate the amino group, forming an anion.

  • Methylation: A deuterated methylating agent, for instance, iodomethane-d3 (B117434) (CD₃I), would be added to the reaction mixture. The reaction would likely be stirred at room temperature or slightly elevated temperatures to ensure complete methylation.

  • Workup: Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product would then be purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Workflow for Quantification

As an internal standard, this compound is used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Metribuzin and its metabolites in complex matrices.

Analytical_Workflow Sample Sample (e.g., Soil, Water, Crop) Spiking Spiking with This compound Sample->Spiking Extraction Sample Extraction (e.g., QuEChERS) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

An analytical workflow for the quantification of Metribuzin using this compound.

Methodology:

  • Sample Preparation: A known amount of the sample (e.g., soil, water, or a homogenized plant material) is taken.

  • Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the sample.

  • Extraction: The analytes (Metribuzin and its metabolites) along with the internal standard are extracted from the matrix using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • LC-MS/MS Analysis: The extract is then injected into an LC-MS/MS system. The chromatographic separation is typically achieved on a C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and product ions of both the analyte and the deuterated internal standard.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and accurately quantify the concentration of the analyte in the original sample.

Biological Activity and Signaling Pathway

This compound, as a stable isotope-labeled compound, is not intended for direct biological activity studies. Its purpose is to mimic the chemical behavior of the unlabeled compound for analytical quantification. The relevant biological activity is that of its parent compound, Metribuzin.

Metribuzin is a herbicide that acts by inhibiting photosynthesis in susceptible plants. Specifically, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption prevents the flow of electrons from plastoquinone (B1678516) QA to QB, ultimately halting ATP and NADPH production, which are essential for carbon fixation.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB (D1 Protein) QA->QB Metribuzin Metribuzin Metribuzin->QB Block Blocked

The inhibitory action of Metribuzin on the photosynthetic electron transport chain in Photosystem II.

Conclusion

This compound is a critical analytical tool for researchers in environmental science, agriculture, and food safety. While specific experimental data on its physical properties are limited, its chemical identity and intended use as an internal standard are well-established. The provided hypothetical experimental workflows and the understanding of the biological activity of its parent compound, Metribuzin, offer a solid foundation for its application in highly sensitive and accurate quantitative studies. Future research providing empirical data on the physicochemical properties of this compound would be a valuable addition to the scientific literature.

References

N-Methyl Metribuzin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-Methyl Metribuzin-d3. It covers the core chemical properties, its application as an internal standard in quantitative analysis, and the mechanism of action of its non-deuterated analog.

Core Properties and Data

This compound is the deuterated form of N-Methyl Metribuzin (B1676530), which is a methylamine (B109427) analog of the herbicide Metribuzin. Its primary application in a research setting is as an internal standard for the quantitative analysis of N-Methyl Metribuzin or related compounds by isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of stable isotopes provides a compound that is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio.

The key quantitative and physical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1794754-27-0[1][2][3][4]
Molecular Formula C₉H₁₃D₃N₄OS[1][2][3][4]
Molecular Weight 231.33 g/mol [1][2][3][4]
IUPAC Name 6-(tert-butyl)-4-((methyl-d3)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one[5][6]
Synonyms 6-(1,1-Dimethylethyl)-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one, 6-tert-Butyl-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one, Metribuzin Methylamine-d3[1][2]
Storage Temperature 2-8°C[5][7]

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of the parent compound, Metribuzin, provides the context for the relevance of N-Methyl Metribuzin as an analyte in environmental and agricultural studies. Metribuzin is a selective triazinone herbicide that acts by inhibiting photosynthesis.[1][2] It is absorbed by the roots and foliage of plants and translocated to the chloroplasts.

The primary molecular target is Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[3][4][8] Metribuzin binds to the Q-binding site on the D1 protein of the PSII complex. This binding competitively inhibits the native plastoquinone, thereby blocking the electron transport from the primary quinone acceptor (Q) to the secondary quinone acceptor (Q).[3][4] The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth. This leads to a cascade of secondary effects, including the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, ultimately causing cellular damage and plant death.[1]

Metribuzin_Inhibition_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone Acceptor) Pheo->QA e- QB_Site QB Site on D1 Protein QA->QB_Site e- PQ Plastoquinone (PQ) QB_Site->PQ e- ATP_NADPH ATP & NADPH Production Halted ROS Reactive Oxygen Species (ROS) Generated Cytb6f Cytochrome b6f Complex PQ->Cytb6f e- Metribuzin Metribuzin Metribuzin->Block Block->QB_Site Binds & Blocks PQ binding CO2_Fixation CO2 Fixation Inhibited ATP_NADPH->CO2_Fixation Plant_Death Plant Death CO2_Fixation->Plant_Death ROS->Plant_Death Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Soil Sample (10g) Spike_IS Spike with known amount of This compound (IS) Sample->Spike_IS Extraction Microwave Extraction (Acetonitrile/Water) Spike_IS->Extraction Cleanup Centrifuge & Dilute Extraction->Cleanup HPLC HPLC Separation (C8 Column) Cleanup->HPLC MSMS Tandem MS Detection (ESI+, MRM Mode) HPLC->MSMS Integration Integrate Peak Areas (Analyte & IS) MSMS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Calibration Generate Calibration Curve from Standards Ratio->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

References

N-Methyl Metribuzin Herbicide: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Metribuzin (B1676530), a derivative of the widely used triazinone herbicide metribuzin, is structurally characterized by the methylation of the amino group at the 4-position. While specific research on the mechanism of action of N-Methyl Metribuzin is limited, its close structural analogy to metribuzin strongly suggests a similar mode of action: the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plant species. This technical guide provides an in-depth analysis of the core mechanism of action of metribuzin as a proxy for understanding N-Methyl Metribuzin. It details the molecular interactions within PSII, summarizes quantitative data on its inhibitory effects, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate critical pathways and workflows. This document serves as a comprehensive resource for researchers in herbicide development, plant physiology, and related fields, acknowledging the current data gap for N-Methyl Metribuzin and proposing a scientifically-grounded, inferred mechanism.

Introduction

Metribuzin is a selective herbicide effective against a broad spectrum of broadleaf and grassy weeds.[1][2] Its herbicidal activity stems from the disruption of photosynthesis, a fundamental process for plant survival.[3] N-Methyl Metribuzin, an N-methylated analog and a potential impurity in metribuzin synthesis, is presumed to share this primary mode of action. Understanding the precise molecular interactions of these compounds with their target site is crucial for the development of more effective and selective herbicides and for managing herbicide resistance.

Core Mechanism of Action: Inhibition of Photosystem II

The primary target of metribuzin, and likely N-Methyl Metribuzin, is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3][4] Specifically, these herbicides act by interrupting the photosynthetic electron transport chain.

2.1. Binding to the D1 Protein

Metribuzin binds to a specific niche on the D1 protein, a core component of the PSII reaction center. This binding site is also the docking position for plastoquinone (B1678516) (PQ), the native electron acceptor. By competitively binding to the PQ-binding site, metribuzin physically blocks the transfer of electrons from the primary electron acceptor, QA, to PQ.[4] This inhibition effectively halts the linear electron flow, preventing the production of ATP and NADPH, which are essential for carbon fixation and plant growth.

2.2. Consequential Cellular Damage

The blockage of electron transport leads to a cascade of damaging secondary effects. The accumulation of highly energized chlorophyll (B73375) molecules results in the formation of triplet chlorophyll, which can react with molecular oxygen to produce highly reactive singlet oxygen species (¹O₂). These reactive oxygen species (ROS) cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, chlorophyll bleaching, and ultimately, cell death.[5]

dot

cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1 D1 Protein (QB site) QA->D1 e- ROS Reactive Oxygen Species (ROS) QA->ROS Leads to PQ Plastoquinone (PQ) D1->PQ e- (Normal Flow) Electron_Flow_Blocked Electron Flow Blocked Light Light Energy Light->P680 N_Methyl_Metribuzin N-Methyl Metribuzin N_Methyl_Metribuzin->D1 Binds & Inhibits Cell_Damage Cell Damage & Lipid Peroxidation ROS->Cell_Damage

Caption: Inferred signaling pathway of N-Methyl Metribuzin action in Photosystem II.

Quantitative Data on PSII Inhibition

HerbicidePlant Species/SystemParameterValueReference
MetribuzinPea thylakoidsIC500.06 µM[6]
MetribuzinWild Radish (Susceptible)LD50150 g ai/ha[7]
AtrazinePea thylakoidsIC500.2 µM[6]
DiuronPea thylakoidsIC500.04 µM[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PSII-inhibiting herbicides.

4.1. Measurement of Photosystem II Electron Transport Rate

This protocol measures the rate of electron transport from PSII to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

  • Materials:

    • Isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂)

    • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl₂)

    • DCPIP solution (1 mM)

    • Spectrophotometer

    • Light source

  • Procedure:

    • Isolate chloroplasts from the plant tissue of interest.

    • Suspend the isolated chloroplasts in the reaction buffer to a known chlorophyll concentration.

    • Add the chloroplast suspension to a cuvette containing the reaction buffer and DCPIP.

    • Add varying concentrations of N-Methyl Metribuzin to different cuvettes. Include a control without the herbicide.

    • Measure the initial absorbance at 600 nm in the dark.

    • Illuminate the cuvette with a light source and record the decrease in absorbance at 600 nm over time.

    • Calculate the rate of DCPIP reduction from the change in absorbance.

dot

start Start isolate Isolate Chloroplasts start->isolate prepare Prepare Reaction Mixture (Buffer, Chloroplasts, DCPIP) isolate->prepare add_herbicide Add N-Methyl Metribuzin (Varying Concentrations) prepare->add_herbicide measure_initial Measure Initial Absorbance (600 nm) in the Dark add_herbicide->measure_initial illuminate Illuminate Sample measure_initial->illuminate measure_change Record Absorbance Change over Time illuminate->measure_change calculate Calculate Rate of DCPIP Reduction measure_change->calculate end End calculate->end

Caption: Experimental workflow for measuring PSII electron transport rate.

4.2. Chlorophyll a Fluorescence Assay

This non-invasive technique measures changes in chlorophyll fluorescence, which are indicative of the status of PSII.

  • Materials:

    • Pulse-Amplitude-Modulation (PAM) fluorometer

    • Dark-adaptation clips

  • Procedure:

    • Dark-adapt the leaves of the treated and control plants for at least 20-30 minutes.

    • Measure the minimal fluorescence (F₀) with a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

    • The maximal quantum yield of PSII (Fᵥ/Fₘ) is calculated as (Fₘ - F₀) / Fₘ. A decrease in this ratio indicates PSII damage.

    • Further analysis of the fluorescence induction curve (Kautsky curve) can provide more detailed information on the site of inhibition within the electron transport chain.[8]

dot

start Start dark_adapt Dark-adapt Leaves (20-30 min) start->dark_adapt measure_f0 Measure Minimal Fluorescence (F₀) dark_adapt->measure_f0 saturating_pulse Apply Saturating Light Pulse measure_f0->saturating_pulse measure_fm Measure Maximal Fluorescence (Fₘ) saturating_pulse->measure_fm calculate_fvfm Calculate Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ measure_fm->calculate_fvfm analyze_curve Analyze Fluorescence Induction Curve calculate_fvfm->analyze_curve end End analyze_curve->end

Caption: Experimental workflow for chlorophyll a fluorescence assay.

4.3. Herbicide Metabolism Study Using Radiolabeled Compounds

This method is used to determine the rate of metabolism of a herbicide within the plant, which is a key mechanism of selectivity and resistance.

  • Materials:

    • Radiolabeled N-Methyl Metribuzin (e.g., ¹⁴C-labeled)

    • Plant tissue (e.g., leaf discs)

    • Incubation buffer

    • Extraction solvent (e.g., methanol/water mixture)

    • High-Performance Liquid Chromatography (HPLC) with a radioactivity detector

    • Liquid scintillation counter

  • Procedure:

    • Incubate plant tissue with a known concentration of radiolabeled N-Methyl Metribuzin for various time points.[9]

    • At each time point, stop the reaction and wash the tissue to remove unabsorbed herbicide.

    • Homogenize the tissue and extract the herbicide and its metabolites using an appropriate solvent.

    • Analyze the extract using HPLC to separate the parent herbicide from its metabolites.

    • Quantify the amount of parent compound and metabolites using a radioactivity detector and/or liquid scintillation counting.

dot

start Start incubate Incubate Plant Tissue with ¹⁴C-N-Methyl Metribuzin start->incubate stop_wash Stop Reaction & Wash Tissue incubate->stop_wash extract Homogenize & Extract Herbicide and Metabolites stop_wash->extract hplc Separate Parent & Metabolites via HPLC extract->hplc quantify Quantify Radioactivity hplc->quantify end End quantify->end

Caption: Experimental workflow for a radiolabeled herbicide metabolism study.

Resistance Mechanisms

Herbicide resistance to PSII inhibitors can develop through two primary mechanisms:

  • Target-Site Resistance: This involves mutations in the psbA gene, which codes for the D1 protein. These mutations alter the herbicide-binding site, reducing the binding affinity of the herbicide. For example, a common mutation leading to triazine resistance is a serine-to-glycine substitution at position 264 of the D1 protein.[7][10]

  • Non-Target-Site Resistance: This typically involves enhanced metabolism of the herbicide by the plant. Tolerant or resistant plants can more rapidly detoxify the herbicide, preventing it from reaching inhibitory concentrations at the target site.

Conclusion and Future Directions

The mechanism of action of N-Methyl Metribuzin is inferred to be the inhibition of Photosystem II, mirroring that of its parent compound, metribuzin. This involves binding to the D1 protein and blocking electron transport, leading to oxidative stress and cell death. While this provides a strong working hypothesis, direct experimental validation is necessary.

Future research should focus on:

  • Determining the specific binding affinity (IC50, Ki) of N-Methyl Metribuzin to the D1 protein.

  • Conducting comparative studies with metribuzin to understand the impact of N-methylation on herbicidal activity and crop selectivity.

  • Investigating the metabolic fate of N-Methyl Metribuzin in susceptible and tolerant plant species.

Such studies will not only fill the current knowledge gap but also contribute to the broader understanding of herbicide-target interactions and the development of next-generation weed management strategies.

References

Methodological & Application

Application Note: Quantification of Metribuzin in Environmental Samples using N-Methyl Metribuzin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metribuzin (B1676530) is a selective triazinone herbicide widely used for the control of broadleaf weeds and certain grasses in a variety of crops, including soybeans, potatoes, and tomatoes.[1] Its potential for environmental contamination, particularly of water sources, necessitates sensitive and accurate analytical methods for its monitoring.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of pesticide residues due to its high selectivity and sensitivity.[2][3][4][5] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2][3] This application note describes a robust LC-MS/MS method for the quantification of metribuzin in water and soil samples using N-Methyl Metribuzin-d3 as an internal standard.

This compound

This compound is a deuterated analog of N-methyl metribuzin, a metabolite of metribuzin. Its chemical and physical properties are summarized in the table below. The stable isotope label makes it an ideal internal standard for the analysis of metribuzin, as it co-elutes with the analyte of interest and exhibits similar ionization behavior in the mass spectrometer, ensuring reliable quantification.

PropertyValue
Synonyms 6-(1,1-Dimethylethyl)-4-[(methyl-d3)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one[6]
CAS Number 1794754-27-0[6]
Molecular Formula C9H13D3N4OS[6]
Molecular Weight 231.33 g/mol [6]

Experimental Protocols

1. Sample Preparation

a) Water Samples

  • Weigh 10 ± 0.10 g of the water sample into a 50 mL conical tube.

  • For recovery samples, fortify with the appropriate metribuzin standard solution.

  • Add 100 µL of a 0.10 µg/mL this compound internal standard solution to each sample and mix well.[7][8]

  • Add approximately 10 mL of methylene (B1212753) chloride to the tube and stopper it.[7][8]

  • Mix thoroughly and allow the phases to separate.[7][8]

  • Using a Pasteur pipette, transfer the bottom organic layer (approximately 10 mL) to a culture tube.[7][8]

  • Evaporate the sample to dryness under a gentle stream of nitrogen using a TurboVap set at 50°C.[7][8]

  • Reconstitute the residue in 1 mL of 4:1 (v/v) water:acetonitrile.[7][8]

  • Vortex thoroughly and transfer the solution to an HPLC vial for LC-MS/MS analysis.[7][8]

b) Soil Samples

  • Weigh 10 ± 0.10 g of soil into a 125 mL glass jar.

  • For recovery samples, fortify with the appropriate metribuzin standard solution and allow it to sit for approximately 10 minutes.[7]

  • Add 40 mL of a 1:1 (v/v) acetonitrile:water solution to each sample.[7]

  • Add a magnetic stirrer to each jar and loosely attach the lid.

  • Extract the samples using a microwave extraction system. A typical program would be a ramp to 70°C over 10 minutes, followed by a 10-minute hold at 70°C.[7]

  • After the samples have cooled, add 0.650 mL of a 1 µg/mL this compound internal standard solution to each sample and mix well.[7]

  • Take an approximately 1.5 mL aliquot and place it in a microcentrifuge tube. Centrifuge at 12,000 RPM for approximately 2 minutes.[7]

  • Transfer approximately 1 mL of the supernatant into an HPLC vial and add approximately 0.625 mL of water.[7]

  • Vortex to mix the sample for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of metribuzin.

a) Liquid Chromatography Conditions

ParameterCondition
Column Phenomenex Kinetex C8, 100 mm x 3.0 mm, 2.6 µm particle size[7]
Mobile Phase A Water:Acetonitrile (9:1, v/v) with 0.2% Acetic Acid[8]
Mobile Phase B Acetonitrile with 0.2% Acetic Acid[8]
Gradient Time (min)
Flow Rate 0.5 mL/min
Injection Volume 50 µL[8]
Column Temperature 40°C

b) Mass Spectrometry Conditions

ParameterCondition
Instrument AB Sciex 6500 or equivalent[7]
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Source Temperature 400°C[8]
MRM Transitions Analyte

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of the method. The following tables summarize the expected performance characteristics of the method.

Table 1: Method Performance in Water Samples

ParameterValue
Limit of Quantitation (LOQ) 0.5 ng/g[7][8]
Linearity (r²) >0.995
Recovery (at 0.5 and 5.0 ng/g) 90-110%
Relative Standard Deviation (RSD) <15%

Table 2: Method Performance in Soil Samples

ParameterValue
Limit of Quantitation (LOQ) 10 ng/g[7]
Linearity (r²) >0.995
Recovery (at 10 and 100 ng/g) 85-115%
Relative Standard Deviation (RSD) <15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_water Water Sample Workflow cluster_soil Soil Sample Workflow cluster_analysis LC-MS/MS Analysis start Start sample_type Select Sample Matrix (Water or Soil) start->sample_type water_weigh Weigh 10g Water sample_type->water_weigh Water soil_weigh Weigh 10g Soil sample_type->soil_weigh Soil water_spike_is Spike with This compound water_weigh->water_spike_is water_extract Liquid-Liquid Extraction with Methylene Chloride water_spike_is->water_extract water_evaporate Evaporate to Dryness water_extract->water_evaporate water_reconstitute Reconstitute in 4:1 Water:ACN water_evaporate->water_reconstitute lcms_analysis Inject into LC-MS/MS water_reconstitute->lcms_analysis soil_extract Microwave Extraction with 1:1 ACN:Water soil_weigh->soil_extract soil_spike_is Spike with This compound soil_extract->soil_spike_is soil_centrifuge Centrifuge soil_spike_is->soil_centrifuge soil_dilute Dilute Supernatant soil_centrifuge->soil_dilute soil_dilute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing report Generate Report data_processing->report

Caption: Experimental workflow for the analysis of metribuzin.

logical_relationship metribuzin Metribuzin (Analyte) lc_separation LC Separation (Co-elution) metribuzin->lc_separation internal_standard This compound (Internal Standard) internal_standard->lc_separation correction Correction for: - Matrix Effects - Sample Loss - Instrument Variability internal_standard->correction ms_detection MS/MS Detection (Similar Ionization) lc_separation->ms_detection quantification Accurate Quantification ms_detection->quantification correction->quantification

Caption: Role of the internal standard in LC-MS/MS analysis.

References

Application Notes & Protocols: High-Sensitivity Detection of Metribuzin in Environmental and Agricultural Samples by Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metribuzin (B1676530) is a widely utilized triazinone herbicide for controlling broadleaf weeds and some grasses in various agricultural settings.[1][2] Its persistence in soil and water necessitates sensitive and reliable analytical methods for monitoring its residues to ensure environmental safety and food quality. This document provides a detailed protocol for the determination and quantification of metribuzin and its primary degradation products—desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK)—using gas chromatography-tandem mass spectrometry (GC-MS/MS). The described methodology, encompassing robust sample preparation and optimized instrument parameters, delivers high sensitivity, selectivity, and accuracy for the analysis of this herbicide in complex matrices like soil and plant tissues.

Introduction

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has become a powerful tool for pesticide residue analysis due to its exceptional sensitivity and selectivity, especially in complex sample matrices.[1] This application note details a validated GC-MS/MS method for the analysis of metribuzin and its metabolites, offering a comprehensive guide from sample preparation to data interpretation. The protocols provided are intended for professionals in environmental monitoring, food safety, and agricultural science.

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

This method is suitable for both soil and plant samples and offers an efficient extraction process with reduced solvent consumption.

For Soil Samples:

  • Weigh 2 g of the soil sample into a 20 mL glass column equipped with a cellulose (B213188) paper filter at the bottom.

  • Add 1 g of anhydrous sodium sulfate (B86663) to the column to remove residual moisture.

  • Add 5 mL of ethyl acetate (B1210297) to the column.

  • Submerge the column in an ultrasonic water bath and sonicate for 15 minutes at 30°C.

  • Collect the extract by applying a vacuum to a conical tube.

  • Repeat the extraction process with an additional 5 mL of ethyl acetate.

  • Combine the extracts and adjust the final volume to 10 mL with ethyl acetate. The extract is now ready for GC-MS/MS analysis.[2]

For Plant Samples (e.g., Bean Leaves):

  • Weigh 0.2 g of ground, lyophilized plant material into a 20 mL glass column with a cellulose paper filter.

  • Add 5 mL of ethyl acetate and sonicate for 15 minutes.[1]

  • Collect the extract under vacuum.[1]

  • Perform a second extraction with another 5 mL of ethyl acetate.

  • Concentrate the combined extracts to 2 mL.

  • For cleanup, perform a dispersive solid-phase extraction (dSPE) by adding 25 mg of primary secondary amine (PSA) and 50 mg of graphitized carbon black (GCB) to the concentrated extract.

  • Vortex the tube for 3 minutes and then centrifuge at 5000 rpm for 10 minutes.[1]

  • The resulting supernatant is ready for GC-MS/MS analysis.[1]

GC-MS/MS Instrumentation and Conditions

The following parameters have been optimized for the analysis of metribuzin and its metabolites on an Agilent 7890A gas chromatograph coupled to an Agilent 7000 triple quadrupole mass spectrometer or a similar system.[2]

Table 1: GC-MS/MS Instrument Parameters

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Capillary ColumnAgilent HP-5MS ultra inert (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]
Carrier GasHelium (99.995% purity) at a constant flow of 1 mL/min[2]
Injection Volume1 µL
Injection ModePulsed splitless (25 psi for 0.5 min, purge valve on at 1.5 min)[2]
Injector Temperature280 °C[2]
Oven Temperature Program
Initial Temperature120 °C, hold for 1 min[2]
Ramp20 °C/min to 300 °C[2]
Final Temperature300 °C, hold for 5 min[2]
Total Run Time15 min[2]
Mass Spectrometer Agilent 7000 Triple Quadrupole or equivalent
Ion SourceElectron Impact (EI)
Ion Source Temperature280 °C[2]
Scan ModeMultiple Reaction Monitoring (MRM)
MRM Transitions for Metribuzin and its Metabolites

For quantitative analysis, the following MRM transitions should be monitored. It is recommended to optimize collision energies on the specific instrument being used.

Table 2: MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Retention Time (min)
Metribuzin215.1187.1145.1~2.9
Metribuzin DA200.1172.1116.0~2.5
Metribuzin DK185.1155.9110.5~1.9
Metribuzin DADK170.1141.4125.7~2.1

Data compiled from multiple sources.[3][4]

Method Validation and Performance

The performance of this GC-MS/MS method has been validated for linearity, repeatability, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ).

Table 3: Method Validation Parameters

ParameterSoilPlants
Linearity Range (ng/mL) 10 - 600 (Metribuzin)20 - 300 (Metabolites)10 - 600 (Metribuzin)20 - 300 (Metabolites)
Correlation Coefficient (R²) ≥ 0.996≥ 0.996
Repeatability (RSD%) < 7% (for all compounds)< 7% (for all compounds)
Accuracy (Recovery %) 73 - 121%73 - 121%
LOD (µg/kg) Not explicitly stated2.6 - 18
LOQ (µg/kg) Not explicitly stated2.6 - 18

Data is based on a study by A. Aguera et al. (2022).[2]

Experimental Workflow and Logic Diagrams

To provide a clear visual representation of the analytical process, the following diagrams illustrate the experimental workflow and the logical steps in method development and validation.

G cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Soil or Plant Sample Weighing Weigh Sample Sample->Weighing Extraction Ultrasound-Assisted Extraction (Ethyl Acetate) Weighing->Extraction Filtration Vacuum Filtration Extraction->Filtration Cleanup dSPE Cleanup (PSA/GCB) (for Plant Samples) Filtration->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection Inject into GC-MS/MS Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental Workflow for Metribuzin Residue Analysis.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application Optimize_Prep Optimize Sample Preparation Linearity Linearity & Range Optimize_Prep->Linearity Optimize_GC Optimize GC Conditions Accuracy Accuracy (Recovery) Optimize_GC->Accuracy Optimize_MS Optimize MS/MS Parameters Precision Precision (Repeatability) Optimize_MS->Precision Sensitivity LOD & LOQ Linearity->Sensitivity Routine_Analysis Routine Sample Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis Sensitivity->Routine_Analysis QA_QC Quality Assurance/ Quality Control Routine_Analysis->QA_QC

Caption: Logical Steps in Method Development and Validation.

Conclusion

The GC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the routine analysis of metribuzin and its primary metabolites in diverse and complex matrices such as soil and plants. The use of ultrasound-assisted extraction presents an efficient and more environmentally friendly sample preparation technique. The provided validation data demonstrates that the method is suitable for monitoring metribuzin residues at trace levels, making it a valuable tool for environmental and food safety applications.

References

Application of N-Methyl Metribuzin-d3 for Accurate Quantification of Metribuzin Residues in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantitative analysis of metribuzin (B1676530) and its major metabolites in various food matrices. The use of N-Methyl Metribuzin-d3 as an internal standard (IS) is highlighted, demonstrating its critical role in enhancing the accuracy and precision of the analysis by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals in the field of food safety and residue analysis.

Introduction

Metribuzin is a selective triazinone herbicide widely used for the control of broadleaf weeds and certain grasses in a variety of crops, including potatoes, soybeans, and tomatoes.[1][2][3] Its persistence in the environment and potential for accumulation in food products necessitates sensitive and reliable analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits.[4] The primary metabolites of metribuzin, including desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK), are also of toxicological concern and should be monitored.[1][2][5]

Challenges in residue analysis often arise from complex food matrices, which can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[6] The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix-induced variations and potential losses during sample processing.[6][7] This application note provides a detailed protocol for the extraction and analysis of metribuzin and its metabolites in food samples, emphasizing the proper use of this compound for reliable quantification.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis Sample Homogenized Food Sample Spike Spike with this compound (IS) Sample->Spike Extraction QuEChERS Extraction (Acetonitrile) Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE Dispersive Solid Phase Extraction (PSA, C18, MgSO4) Supernatant->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Filter Filter through 0.22 µm Syringe Filter Final_Extract->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Figure 1: General workflow for the analysis of metribuzin residues in food samples.

Detailed Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Standards: Metribuzin, Desamino-metribuzin (DA), Diketo-metribuzin (DK), Desamino-diketo-metribuzin (DADK) (all >98% purity)

  • Internal Standard: this compound solution (100 µg/mL in ACN)

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent

  • Other: 0.22 µm syringe filters, centrifuge tubes (15 mL and 50 mL)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of metribuzin and its metabolites in methanol.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing metribuzin and its metabolites in acetonitrile.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative portion of the food sample (e.g., potato, tomato, soybean).

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification: For recovery experiments, spike the sample with the working standard mixture at desired concentration levels.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL of 1 µg/mL) of the this compound internal standard working solution to all samples, including blanks and calibration standards prepared in matrix.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for another 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer: Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The amount and type of sorbent may need to be optimized depending on the matrix.

  • Shaking: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

Final Extract Preparation and Analysis
  • Transfer and Evaporation: Transfer an aliquot (e.g., 2 mL) of the cleaned extract into a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following are typical instrumental parameters. These should be optimized for the specific instrument being used.

ParameterSetting
LC System
ColumnC18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of analytes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 1

Table 1: Example MRM Transitions for Metribuzin and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Metribuzin215.1187.1145.1
Desamino-metribuzin (DA)200.1172.1116.0
Diketo-metribuzin (DK)185.1155.9110.5
Desamino-diketo-metribuzin (DADK)170.1141.4125.7
This compound (IS)218.1190.1-

Note: MRM transitions should be optimized for the specific instrument.[8][9]

Results and Discussion

The use of this compound as an internal standard significantly improves the method's performance. The stable isotope-labeled internal standard co-elutes with the native analyte and experiences similar ionization effects in the MS source, effectively compensating for matrix-induced signal suppression or enhancement.

Method Validation Data

The method should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters are summarized below. These values are representative and may vary depending on the matrix and instrumentation.

Table 2: Representative Method Performance Data

ParameterMetribuzinDADKDADK
Linearity (r²) >0.995>0.995>0.995>0.995
LOD (µg/kg) 0.8 - 50.8 - 50.8 - 50.8 - 5
LOQ (µg/kg) 2.6 - 182.6 - 182.6 - 182.6 - 18
Recovery (%) 73 - 12173 - 12173 - 12173 - 121
RSDr (%) <15<15<15<15

Data compiled from various studies on metribuzin residue analysis.[2][6]

The recovery rates for metribuzin and its metabolites in various plant matrices are consistently within the acceptable range of 70-120%, with relative standard deviations (RSDs) below 15%.[2][6] The limits of detection (LODs) and quantification (LOQs) are well below the maximum residue limits (MRLs) established by regulatory agencies, demonstrating the suitability of this method for routine monitoring.[4]

Logical Relationship Diagram

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome Problem Matrix Effects & Analyte Loss in Food Residue Analysis Solution Use of Stable Isotope-Labeled Internal Standard (this compound) Problem->Solution Mechanism IS co-elutes with analyte and experiences similar matrix effects and processing losses. Solution->Mechanism Outcome Accurate and Precise Quantification of Metribuzin and its Metabolites Mechanism->Outcome

Figure 2: Rationale for using this compound as an internal standard.

Conclusion

The analytical method described in this application note provides a reliable and sensitive approach for the determination of metribuzin and its major metabolites in a variety of food matrices. The incorporation of this compound as an internal standard is essential for achieving high accuracy and precision by mitigating the impact of matrix effects and procedural variations. This method is well-suited for high-throughput laboratories involved in food safety monitoring and regulatory compliance.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in metribuzin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering poor peak shapes during the chromatographic analysis of metribuzin (B1676530).

Frequently Asked Questions (FAQs) - Peak Shape Issues

Q1: What are the common causes of peak tailing for metribuzin and how can I fix it?

Peak tailing, where a peak has an asymmetry factor greater than 1.2, is a common issue in chromatography.[1] It often results from secondary interactions between the analyte and the stationary phase.[1][2]

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Metribuzin, a basic compound, can interact with acidic residual silanol groups on silica-based columns, especially at a mobile phase pH above 3.0.[1][3] This is a primary cause of tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) protonates the silanol groups, minimizing these secondary interactions.[1][4]

    • Solution 2: Use an End-Capped Column: Employ a highly deactivated or end-capped column where residual silanols are blocked, reducing their availability for interaction.[3][4]

    • Solution 3: Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a stable pH. Increasing the buffer strength to a range of 10-50 mM can improve peak symmetry.[4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to tailing.[2] Classic symptoms include a right-triangle peak shape and a decrease in retention time as the injected mass increases.[5]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[4][5]

  • Column Degradation: Accumulation of contaminants at the column inlet or deterioration of the column bed can create active sites that cause tailing.[2][4]

    • Solution: First, try backflushing the column.[5] If this doesn't resolve the issue, replace the guard column (if used). If the problem persists, the analytical column may need to be replaced.[6]

Q2: My metribuzin peak is fronting. What does this mean and what should I do?

Peak fronting, the opposite of tailing, is characterized by a leading shoulder.[7] This issue can complicate the distinction between closely eluting compounds.[7]

Potential Causes and Solutions:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column head, leading to fronting.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]

  • Column Overload: While more commonly associated with tailing, severe sample overload can sometimes manifest as fronting.[7]

    • Solution: Dilute the sample or decrease the injection volume.

  • Temperature Issues: A temperature gradient across the column, where the center is cooler than the walls, can sometimes cause peak distortion, including fronting.[6]

    • Solution: Ensure the mobile phase is adequately preheated before entering the column, perhaps by using a longer piece of stainless steel tubing within the column oven.[6]

Q3: Why is my single metribuzin peak showing up as a split or double peak?

A split peak occurs when a single compound appears as two or more distinct peaks.[7] This can be caused by issues at the column inlet or disruptions in the sample flow path.[8]

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column.[5] This disrupts the sample band as it enters the column, affecting all peaks in the chromatogram.[5]

    • Solution: Reverse the column and flush it to waste.[5] If this fails, the frit or the entire column may need to be replaced.[8]

  • Column Bed Void: A void or channel can form in the packing material at the column inlet, often due to pressure shocks or silica (B1680970) dissolution at high pH.[4] This creates two different flow paths for the sample, resulting in a split peak.

    • Solution: This issue is generally irreversible, and the column must be replaced.[4]

  • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to travel partially down the column before partitioning, leading to peak splitting.

    • Solution: Match the injection solvent to the initial mobile phase composition.[8]

  • Injector Issues: A scratched autosampler rotor or a clogged needle can lead to a distorted injection profile, causing double peaks for all analytes.[9][10]

    • Solution: Inspect and clean the injector components or replace the rotor seal if necessary.

Q4: My metribuzin peak is broader than expected. How can I improve its efficiency?

Broad peaks can compromise resolution and reduce analytical sensitivity.[7] This issue, known as band broadening, can stem from multiple factors within the chromatographic system.[11]

Potential Causes and Solutions:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or dead volume in fittings between the injector, column, and detector, can cause the separated peak to broaden before it is detected.[3][6]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and ensure all fittings are properly made to minimize dead volume.[4][6]

  • Low Flow Rate: While slower flow rates can sometimes improve resolution, an excessively slow rate can increase longitudinal diffusion, where the analyte band spreads out within the mobile phase, causing broadening.[11]

    • Solution: Optimize the flow rate. For standard HPLC columns, rates around 1.0 mL/min are common.[12]

  • Column Contamination or Aging: A contaminated or old column loses efficiency, resulting in broader peaks.[13][14]

    • Solution: Attempt to wash the column according to the manufacturer's instructions. If performance does not improve, the column should be replaced.[6]

  • Detector Settings: A slow data acquisition rate at the detector can fail to capture enough data points across a narrow peak, making it appear broad and poorly defined.[9]

    • Solution: Ensure the detector's data acquisition rate is appropriate for the peak width (a general rule is 15-20 points across the peak).

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common peak shape issues in metribuzin chromatography.

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting broadening Peak Broadening start->broadening tail_cause1 Secondary Silanol Interactions tailing->tail_cause1 Caused by? tail_cause2 Column Overload tailing->tail_cause2 Caused by? tail_cause3 Column Degradation tailing->tail_cause3 Caused by? fronting->tail_cause2 Caused by? front_cause1 Sample Solvent Mismatch fronting->front_cause1 Caused by? front_cause2 Temperature Gradient fronting->front_cause2 Caused by? split_cause1 Blocked Frit or Column Void splitting->split_cause1 Caused by? split_cause2 Injector Issue splitting->split_cause2 Caused by? split_cause3 Strong Sample Solvent splitting->split_cause3 Caused by? broad_cause1 Extra-Column Volume broadening->broad_cause1 Caused by? broad_cause2 Column Contamination broadening->broad_cause2 Caused by? broad_cause3 Slow Detector Acquisition Rate broadening->broad_cause3 Caused by? solution_ph Adjust pH / Use End-Capped Column tail_cause1->solution_ph solution_dilute Dilute Sample / Reduce Volume tail_cause2->solution_dilute tail_cause2->solution_dilute solution_replace_col Flush or Replace Column tail_cause3->solution_replace_col solution_solvent Match Sample Solvent to Mobile Phase front_cause1->solution_solvent solution_temp Preheat Mobile Phase front_cause2->solution_temp split_cause1->solution_replace_col solution_injector Clean/Repair Injector split_cause2->solution_injector split_cause3->solution_solvent solution_tubing Use Narrow-Bore Tubing / Check Fittings broad_cause1->solution_tubing broad_cause2->solution_replace_col solution_detector Increase Detector Data Rate broad_cause3->solution_detector

A logical workflow for troubleshooting poor peak shapes.

Experimental Protocols & Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) for Soil Samples

This protocol is adapted for the extraction of metribuzin from soil matrices prior to chromatographic analysis.[15][16]

Methodology:

  • Accurately weigh 2 g of the soil sample into a 20 mL glass column that has a cellulose (B213188) paper filter at the bottom.[15][16]

  • Add 1 g of anhydrous sodium sulfate (B86663) to the column to remove moisture.[16]

  • Add 5 mL of ethyl acetate (B1210297) to the column.[16]

  • Place the column in an ultrasonic water bath and sonicate for 15 minutes at a temperature of 30°C.[15][16]

  • Collect the resulting extract by applying a vacuum to a manifold connected to a conical tube.[16]

  • Repeat the extraction process (steps 3-5) with an additional 5 mL of ethyl acetate to ensure complete recovery.[16]

  • Combine the two extracts and adjust the final volume to 10 mL using ethyl acetate.[15][16]

  • The sample is now ready for analysis by GC or HPLC after filtering through a 0.45 µm filter.[17]

Table 1: Example HPLC Conditions for Metribuzin Analysis

The following table summarizes typical starting conditions for the analysis of metribuzin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

ParameterConditionReference
Column C8 or C18, 150 mm x 4.6 mm, 5 µm[18]
Mobile Phase Acetonitrile/Buffer (e.g., Potassium Dihydrogen Orthophosphate) or Methanol/Water[17][18]
Composition Isocratic (e.g., 40:60 v/v Acetonitrile:Buffer) or (80:20 v/v Methanol:Water)[17][18]
Flow Rate 0.5 - 1.0 mL/min[18]
Detection UV at 290 nm or 297 nm[18]
Injection Volume 20 µL[18]
Table 2: Example GC Conditions for Metribuzin Analysis

This table provides typical starting parameters for analyzing metribuzin using Gas Chromatography (GC), often coupled with a mass spectrometer (MS).

ParameterConditionReference
Column HP-50+ (or similar mid-polarity), 30 m x 0.53 mm, 1 µm film thickness[19]
Carrier Gas Nitrogen or Helium[19]
Injector Temp. 250°C[19]
Injection Mode Splitless[19]
Oven Program Initial 200°C (hold 1 min), ramp at 20°C/min to 260°C[19]
Detector Flame Ionization Detector (FID) at 250°C or Mass Spectrometer (MS)[19]
Injection Volume 1 µL[19]

References

Deuterium exchange potential of N-Methyl Metribuzin-d3 in acidic mobile phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for deuterium (B1214612) exchange of N-Methyl Metribuzin-d3 when used in acidic mobile phases for liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide: Deuterium Exchange Issues

This guide is intended to help researchers identify and mitigate potential deuterium exchange of this compound, which can impact the accuracy of quantitative analyses.

Issue: Inconsistent or decreasing internal standard (IS) signal over an analytical run.

This may indicate that the deuterium labels on your this compound are exchanging with protons from the acidic mobile phase, leading to a decrease in the signal for the deuterated species and a corresponding increase in the signal for the unlabeled N-Methyl Metribuzin.

Troubleshooting Workflow

start Start: Inconsistent IS Signal Observed check_stability Step 1: Perform Mobile Phase Stability Test (See Experimental Protocol) start->check_stability analyze_data Step 2: Analyze Stability Data check_stability->analyze_data exchange_detected Is Deuterium Exchange Confirmed? analyze_data->exchange_detected no_exchange No Significant Exchange Detected exchange_detected->no_exchange No optimize_conditions Step 3: Optimize LC-MS Conditions exchange_detected->optimize_conditions Yes re_evaluate Step 4: Re-evaluate IS Stability optimize_conditions->re_evaluate re_evaluate->analyze_data

Caption: Troubleshooting workflow for suspected deuterium exchange.

Step 1: Perform Mobile Phase Stability Test

Follow the detailed "Experimental Protocol for Assessing Deuterium Exchange" provided below to incubate the this compound in your acidic mobile phase over a time course.

Step 2: Analyze Stability Data

  • Monitor the peak area ratio of this compound to a stable reference compound (if used). A significant and time-dependent decrease suggests instability.

  • Monitor the mass channel for unlabeled N-Methyl Metribuzin. The appearance and increase of this signal over time at the retention time of the deuterated standard is a strong indicator of deuterium exchange.

Step 3: Optimize LC-MS Conditions to Minimize Exchange

If deuterium exchange is confirmed, consider the following modifications to your method:

  • Reduce Mobile Phase Acidity: While maintaining chromatographic performance, investigate if a higher pH (less acidic) mobile phase can be used. The rate of acid-catalyzed exchange is dependent on the proton concentration.

  • Lower Column and Autosampler Temperature: Higher temperatures can increase the rate of chemical reactions, including deuterium exchange.[1] Maintaining the column and autosampler at a lower temperature (e.g., 4°C) can help minimize this.

  • Decrease Residence Time: Use a shorter LC gradient or a higher flow rate to reduce the time the this compound is exposed to the acidic mobile phase before detection.

  • Mobile Phase Composition: The presence of protic solvents like water and methanol (B129727) facilitates back-exchange.[1] While essential for reversed-phase chromatography, be mindful of their role.

Step 4: Re-evaluate Internal Standard Stability

After optimizing your LC-MS conditions, repeat the mobile phase stability test to confirm that the deuterium exchange has been mitigated to an acceptable level.

Frequently Asked Questions (FAQs)

Q1: Is deuterium exchange on an N-methyl-d3 group expected?

While carbon-deuterium (C-D) bonds are generally stable, the N-methyl group in Metribuzin is attached to a triazinone heterocyclic ring. The presence of nitrogen atoms and carbonyl groups in the ring, coupled with an acidic environment, can potentially facilitate deuterium exchange. There is precedent for acid-catalyzed deuteration at the methyl group of N-heteroarylmethanes.[2]

Q2: What is the likely mechanism for deuterium exchange on this compound in an acidic mobile phase?

The exact mechanism for this compound is not definitively established in the literature. However, for other N-heterocycles, acid-catalyzed exchange at a methyl group can proceed through a dearomatic enamine intermediate.[2] It is also known that the triazine ring can be protonated in acidic conditions, which may increase the lability of the N-methyl deuterons.[3]

Q3: At what pH is deuterium exchange minimized?

For many deuterated standards, the rate of back-exchange is lowest at a pH of approximately 2.5.[1] However, the stability of the overall Metribuzin molecule also needs to be considered, as its degradation is accelerated in acidic conditions.[4][5] Therefore, a balance must be struck between minimizing exchange and preventing degradation of the analyte and internal standard.

Q4: Can I use this compound in an acidic mobile phase?

Yes, but with caution. It is crucial to perform a stability assessment under your specific experimental conditions (mobile phase composition, pH, temperature, and analysis time) to ensure that deuterium exchange is not occurring to an extent that would compromise the accuracy of your results.

Data on Deuterium Exchange Potential

The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in the protocol below.

Mobile Phase ConditionIncubation Time (hours)Temperature (°C)% Decrease in IS Signal (this compound)Analyte Peak Detected in IS Channel?
0.1% Formic Acid in Water/Acetonitrile (50:50)0250No
0.1% Formic Acid in Water/Acetonitrile (50:50)4258Yes
0.1% Formic Acid in Water/Acetonitrile (50:50)82515Yes
0.1% Formic Acid in Water/Acetonitrile (50:50)843Minimal
0.01% Formic Acid in Water/Acetonitrile (50:50)8255Yes, small

Interpretation: The hypothetical data indicates that the internal standard shows some instability at room temperature in a mobile phase with 0.1% formic acid, with a noticeable decrease in the IS signal and the appearance of the unlabeled analyte over 8 hours. Lowering the temperature and reducing the acid concentration significantly reduces the extent of isotopic exchange.

Experimental Protocols

Experimental Protocol for Assessing Deuterium Exchange of this compound

Objective: To determine the stability of the deuterium label on this compound in a specific acidic mobile phase over time.

Materials:

  • This compound stock solution

  • Your acidic mobile phase

  • LC-MS/MS system

Methodology:

  • Prepare Samples:

    • T=0 Samples: Prepare a solution of this compound in your mobile phase at a concentration typical for your analytical runs. Immediately inject this solution into the LC-MS/MS system.

    • Incubated Samples: Prepare a larger volume of the same solution and store it under the same conditions as your typical sample queue (e.g., in the autosampler at a set temperature).

  • Time-Course Analysis:

    • Inject aliquots of the incubated sample onto the LC-MS/MS system at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • LC-MS/MS Analysis:

    • Analyze all samples by LC-MS/MS.

    • Monitor the mass transitions for both the deuterated internal standard (this compound) and the corresponding unlabeled analyte (N-Methyl Metribuzin).

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests instability or exchange.

    • Examine the chromatograms of the incubated samples for the appearance and growth of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.

Signaling Pathway and Logical Relationships

acidic_mobile_phase Acidic Mobile Phase (H+) protonation Protonation of Triazine Ring acidic_mobile_phase->protonation n_methyl_metribuzin_d3 This compound (IS) n_methyl_metribuzin_d3->protonation exchange Deuterium-Proton Exchange protonation->exchange unlabeled_metribuzin Unlabeled N-Methyl Metribuzin exchange->unlabeled_metribuzin decreased_is_signal Decreased IS Signal exchange->decreased_is_signal inaccurate_quantification Inaccurate Quantification unlabeled_metribuzin->inaccurate_quantification decreased_is_signal->inaccurate_quantification

Caption: Potential pathway for deuterium exchange in acidic mobile phase.

References

Common interferences in the analysis of metribuzin by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of metribuzin (B1676530) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in metribuzin analysis by GC-MS/MS?

The most common interferences in metribuzin analysis by GC-MS/MS can be broadly categorized as:

  • Matrix Effects: This is the most significant source of interference, where co-extracted compounds from the sample matrix (e.g., soil, plants, food) either enhance or suppress the ionization of metribuzin, leading to inaccurate quantification.[1][2][3] In complex matrices like plants, matrix effects are prominent, necessitating the use of matrix-matched calibration for accurate quantification.[4]

  • Co-eluting Compounds: Other pesticides or endogenous matrix components that have similar retention times to metribuzin can potentially interfere with its detection, although the high selectivity of MS/MS (using Multiple Reaction Monitoring - MRM) significantly minimizes this issue.[5]

  • Metribuzin Degradation Products: Metribuzin can degrade into metabolites such as desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[4][6] If not chromatographically separated, these could potentially interfere, though they are often monitored as analytes themselves.

  • System Contamination: Carryover from previous injections, contaminated solvents, or a dirty injector port or ion source can introduce ghost peaks or elevate the baseline noise.[7]

Q2: What are "matrix effects" and how can they be mitigated?

Matrix effects are the alteration of the analyte's signal (enhancement or suppression) due to the presence of co-eluting compounds from the sample matrix.[1][3] These effects can lead to significant errors in quantification.

Mitigation Strategies:

  • Matrix-Matched Calibration: This is a common and effective method where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[1][4] This helps to compensate for the signal enhancement or suppression caused by the matrix.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[1]

  • Use of Analyte Protectants (APs): Adding analyte protectants to both standards and samples can help to reduce the matrix effect by coating active sites in the GC system, preventing the degradation or adsorption of the target analyte.[8]

  • Effective Sample Cleanup: Employing a robust sample cleanup procedure, such as dispersive solid-phase extraction (dSPE), can remove a significant portion of the interfering matrix components before analysis.[9][10]

Troubleshooting Guides

Issue 1: Low Recovery of Metribuzin

Q: I am experiencing low recovery of metribuzin from my soil/plant samples. What are the potential causes and how can I troubleshoot this?

A: Low recovery of metribuzin can stem from several factors throughout the analytical workflow. Here's a step-by-step troubleshooting guide:

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inefficient Extraction - Solvent Choice: Ensure the extraction solvent is appropriate for metribuzin and the matrix. For soil, ethyl acetate (B1210297) is commonly used.[4] For some applications, a methanol/water mixture has been shown to be effective. - Extraction Technique: Optimize the extraction parameters. For ultrasound-assisted extraction (UAE), ensure sufficient sonication time and temperature.[4]
Analyte Loss During Cleanup - dSPE Sorbent Selection: The choice and amount of dSPE sorbents are critical. For plant extracts, a combination of PSA (to remove fatty acids) and GCB (to remove pigments) can be effective.[10] However, GCB can sometimes retain planar pesticides, so optimization is necessary.
Analyte Degradation - Sample pH: Metribuzin degradation can be pH-dependent. Ensure the pH of the sample and extraction solvent is controlled if this is a suspected issue. - Temperature: Avoid excessive temperatures during sample processing and evaporation steps.
GC System Issues - Injector Port Adsorption: Active sites in the injector liner can lead to analyte loss. Use a deactivated liner and consider the use of analyte protectants.[8] - Column Issues: A contaminated or degraded GC column can also contribute to low recovery.
Issue 2: Unexpected Peaks or High Baseline in Chromatograms

Q: My chromatograms show ghost peaks and a high, noisy baseline. What could be causing this and how do I resolve it?

A: The presence of ghost peaks and a high baseline are typically indicative of contamination within the GC-MS/MS system.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Carryover - Injector Contamination: The injector is a common source of carryover. Clean or replace the injector liner and septum.[7] - Syringe Contamination: Ensure the autosampler syringe is properly rinsed between injections with a strong solvent.
Contaminated Gas or Solvents - Gas Purity: Use high-purity carrier gas (Helium or Hydrogen) and ensure gas lines are clean.[11] - Solvent Blanks: Run solvent blanks to check for contamination in your solvents.
Column Bleed - Column Conditioning: Improperly conditioned or old columns can exhibit high bleed. Condition the column according to the manufacturer's instructions.[7] - High Temperatures: Operating the GC at excessively high temperatures can accelerate column bleed.
Dirty Ion Source - A contaminated ion source can lead to a noisy baseline and poor sensitivity. Follow the manufacturer's procedure for cleaning the ion source.[7]

Quantitative Data

The following table summarizes recovery data for metribuzin and its metabolites from various studies.

Analyte Matrix Extraction Method Cleanup Spiking Level Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
MetribuzinSoilUAE with Ethyl AcetateNone0.05 mg/kg955[4]
MetribuzinSoilUAE with Ethyl AcetateNone0.25 mg/kg984[4]
MetribuzinBean LeavesUAE with Ethyl AcetatedSPE (PSA & GCB)0.025 mg/kg927[4]
MetribuzinBean LeavesUAE with Ethyl AcetatedSPE (PSA & GCB)0.25 mg/kg1016[4]
MetribuzinWheatAcetonitrile ExtractiondSPE (C18, PSA)0.03 µg/g87-97<10[12][13]
MetribuzinWheatAcetonitrile ExtractiondSPE (C18, PSA)0.15 µg/g87-97<10[12][13]
MetribuzinWheatAcetonitrile ExtractiondSPE (C18, PSA)0.30 µg/g87-97<10[12][13]
MetribuzinPotato TuberMicrowave-Assisted ExtractionLLE0.01 mg/kg72.6 - 96.74.0 - 16.8[5]
MetribuzinPotato TuberMicrowave-Assisted ExtractionLLE0.1 mg/kg72.6 - 96.74.0 - 16.8[5]
MetribuzinPotato TuberMicrowave-Assisted ExtractionLLE1.0 mg/kg72.6 - 96.74.0 - 16.8[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Metribuzin from Soil

This protocol is adapted from a method for the analysis of metribuzin and its metabolites in soil.[4]

  • Weigh 2 g of the soil sample into a 20 mL glass column with a cellulose (B213188) paper filter at the bottom.

  • Add 1 g of anhydrous sodium sulfate (B86663) to the soil.

  • Add 5 mL of ethyl acetate to the column.

  • Place the column in an ultrasonic water bath and sonicate for 15 minutes at 30°C.

  • Collect the extract by applying a vacuum.

  • Repeat the extraction with an additional 5 mL of ethyl acetate.

  • Combine the extracts and adjust the final volume to 10 mL with ethyl acetate. The extract is now ready for GC-MS/MS analysis.

Protocol 2: Sample Preparation of Plant Material (e.g., Bean Leaves)

This protocol is a general procedure for the extraction and cleanup of metribuzin from plant matrices.[4]

  • Weigh 0.2 g of ground, lyophilized plant material into a 20 mL glass column with a cellulose paper filter.

  • Add 5 mL of ethyl acetate and sonicate for 15 minutes.

  • Collect the extract under vacuum.

  • Perform a second extraction with another 5 mL of ethyl acetate.

  • Concentrate the combined extracts to 2 mL.

  • For cleanup, perform dispersive solid-phase extraction (dSPE) by adding 25 mg of PSA and 50 mg of GCB to the concentrated extract.

  • Vortex the tube for 3 minutes and then centrifuge at 5000 rpm for 10 minutes.

  • The supernatant is ready for GC-MS/MS analysis.

Visualizations

Metribuzin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Soil or Plant Sample Homogenize Homogenize/Grind Sample->Homogenize Extract Ultrasound-Assisted Extraction (UAE) with Ethyl Acetate Homogenize->Extract Cleanup Dispersive SPE (dSPE) (e.g., PSA, GCB) Extract->Cleanup For complex matrices Concentrate Concentrate & Reconstitute Extract->Concentrate For cleaner matrices Cleanup->Concentrate Inject Inject into GC-MS/MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify Process Data Analysis & Reporting Quantify->Process

Caption: Experimental workflow for metribuzin residue analysis.

Troubleshooting_Logic cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Low Metribuzin Recovery Cause1 Inefficient Extraction Symptom->Cause1 Cause2 Analyte Loss During Cleanup Symptom->Cause2 Cause3 Analyte Degradation Symptom->Cause3 Cause4 GC System Adsorption Symptom->Cause4 Solution1 Optimize Extraction Solvent & Method Cause1->Solution1 Solution2 Optimize dSPE Sorbents Cause2->Solution2 Solution3 Control pH & Temperature Cause3->Solution3 Solution4 Use Deactivated Liner / Analyte Protectants Cause4->Solution4

Caption: Troubleshooting logic for low metribuzin recovery.

References

Technical Support Center: Metribuzin Analysis in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the detection and quantification of metribuzin (B1676530) in water samples. Our goal is to help you improve the limit of detection (LOD) and achieve accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for detecting metribuzin in water, and how do their limits of detection compare?

A1: Several analytical methods are available for the determination of metribuzin in water, each offering different levels of sensitivity. The most common techniques include Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC/MS), and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). LC/MS/MS generally provides the lowest limit of detection.

Q2: How can I preconcentrate my water sample to improve the detection limit for metribuzin?

A2: Solid Phase Extraction (SPE) is a widely used and effective technique for preconcentrating metribuzin from water samples. Using a C18 cartridge is a common practice. This process involves passing a known volume of water through the cartridge, which retains the metribuzin. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it before analysis.

Q3: What are the key parameters to optimize in my HPLC method for better metribuzin detection?

A3: For RP-HPLC-UV analysis of metribuzin, optimizing the mobile phase composition, flow rate, and detector wavelength is crucial. A common mobile phase is a mixture of acetonitrile (B52724) and a buffer like potassium dihydrogen orthophosphate.[1] The UV detection wavelength is typically set around 297 nm.[1] Fine-tuning these parameters can significantly enhance signal-to-noise ratios and, consequently, the limit of detection.

Q4: Are there alternative detection methods to chromatography for rapid screening of metribuzin?

A4: Yes, enzyme-linked immunosorbent assay (ELISA) is a viable option for rapid screening of metribuzin in water samples.[2] While ELISA kits can offer good reproducibility and accuracy, their sensitivity at very low concentrations (≤0.68 μg/L) might be limited compared to chromatographic methods.[2]

Troubleshooting Guide

Issue: High background noise in the chromatogram, making it difficult to identify the metribuzin peak.

  • Possible Cause 1: Contaminated mobile phase or glassware.

    • Solution: Filter all mobile phase solvents through a 0.45 µm membrane filter before use.[3][4] Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.

  • Possible Cause 2: Matrix interference from the water sample.

    • Solution: Employ a more rigorous sample cleanup procedure. Solid Phase Extraction (SPE) with a C18 cartridge can effectively remove interfering substances from the water matrix.[1][5]

Issue: Poor recovery of metribuzin after Solid Phase Extraction (SPE).

  • Possible Cause 1: Inappropriate SPE cartridge conditioning or elution solvent.

    • Solution: Ensure the C18 cartridge is properly conditioned according to the manufacturer's instructions, typically with methanol (B129727) followed by deionized water. Optimize the elution solvent; methanol is often effective for eluting metribuzin.

  • Possible Cause 2: Breakthrough of metribuzin during sample loading.

    • Solution: Reduce the flow rate during sample loading to ensure adequate interaction between the analyte and the sorbent. Also, verify that the sample volume does not exceed the cartridge's capacity.

Issue: The obtained Limit of Detection (LOD) is not low enough for my application.

  • Possible Cause 1: The analytical technique is not sensitive enough.

    • Solution: Consider switching to a more sensitive analytical method. For instance, if you are using HPLC-UV, transitioning to LC/MS/MS can significantly lower the LOD.[6][7][8]

  • Possible Cause 2: Insufficient sample preconcentration.

    • Solution: Increase the volume of the water sample passed through the SPE cartridge to concentrate the analyte further. Be mindful of potential matrix effects when concentrating the sample to a greater extent.

Data Presentation

Table 1: Comparison of Analytical Methods for Metribuzin Detection in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC-UVDirect Injection0.137 µg/mL0.428 µg/mL[3][4]
UV SpectrophotometryDirect Injection0.356 µg/mL1.188 µg/mL[3]
RPTLC-UV DensitometrySolid Phase Extraction (C18)30 ng (absolute)Not Reported[1][5]
LC/MS/MSSolid Phase ExtractionNot Reported0.5 ng/g (0.5 µg/L)[6][8]
GC/MSNot specified for waterNot ReportedNot Reported[2]
ELISADirect AnalysisReproducibility issues at ≤0.68 µg/LNot Reported[2]

Experimental Protocols

1. Sample Preparation using Solid Phase Extraction (SPE)

This protocol describes the preconcentration of metribuzin from water samples using a C18 SPE cartridge.

  • Materials:

    • C18 SPE cartridge

    • Deionized water

    • Methanol

    • Water sample (e.g., 150 mL)[1][5]

  • Procedure:

    • Conditioning: Pass methanol through the C18 cartridge, followed by deionized water to activate the sorbent.

    • Sample Loading: Pass the 150 mL water sample directly through the conditioned C18 cartridge at a controlled flow rate.[1][5]

    • Washing (Optional): Wash the cartridge with a small volume of deionized water to remove any loosely bound impurities.

    • Elution: Elute the retained metribuzin from the cartridge with a small volume of methanol.

    • Reconstitution: The eluate can be evaporated to dryness and reconstituted in the mobile phase for chromatographic analysis.

2. RP-HPLC-UV Analysis of Metribuzin

This protocol outlines a general procedure for the analysis of metribuzin using RP-HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector

    • C8 or C18 analytical column (e.g., Waters Symmetry C8, 150 mm x 4.6 mm, 5 µm)[1]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer and acetonitrile (e.g., 60:40 v/v).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 297 nm.[1]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a series of standard solutions of metribuzin in the mobile phase to construct a calibration curve.[4]

    • Filter all standard solutions and the prepared sample extract through a 0.45 µm membrane filter.[3][4]

    • Inject the standards and the sample extract into the HPLC system.

    • Identify and quantify the metribuzin peak based on its retention time and the calibration curve.

Visualizations

Experimental_Workflow_SPE_HPLC cluster_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample (150 mL) Loading Load Sample onto C18 Cartridge WaterSample->Loading Conditioning Condition C18 Cartridge (Methanol, DI Water) Conditioning->Loading Elution Elute Metribuzin (Methanol) Loading->Elution Concentration Evaporate & Reconstitute in Mobile Phase Elution->Concentration Injection Inject into HPLC-UV Concentration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection UV Detection (297 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for improving metribuzin detection using SPE and HPLC-UV.

Troubleshooting_Logic Start Problem: High LOD for Metribuzin Method Current Method? Start->Method HPLC_UV HPLC-UV Method->HPLC_UV Yes Other Other Method->Other No Optimize_HPLC Optimize Mobile Phase & Wavelength HPLC_UV->Optimize_HPLC Switch_Method Consider More Sensitive Method (e.g., LC/MS/MS) Other->Switch_Method Use_SPE Implement/Optimize SPE (C18) Optimize_HPLC->Use_SPE Use_SPE->Switch_Method If LOD still too high

Caption: Decision tree for troubleshooting high metribuzin detection limits.

References

Technical Support Center: Optimizing LC Gradient for Metribuzin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of metribuzin (B1676530) and its primary metabolites: deaminometribuzin (DA), diketometribuzin (DK), and deaminodiketometribuzin (DADK).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of metribuzin and its metabolites.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary Silanol (B1196071) Interactions: Active sites on the silica-based column can interact with the analytes, causing peak tailing. - Mobile Phase pH: An inappropriate mobile phase pH can lead to the presence of multiple analyte species, resulting in distorted peaks. - Column Overload: Injecting too much sample can saturate the stationary phase.- Use a Modern, High-Purity Silica Column: These columns have fewer active silanol groups. - Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1-0.2% acetic or formic acid) can suppress silanol activity and ensure consistent ionization of the analytes. For metribuzin and its metabolites, an acidic mobile phase is generally recommended.[1][2] - Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume.
Co-elution of Metabolites (e.g., DK and DADK) - Inadequate Gradient Steepness: A rapid gradient may not provide sufficient time for the separation of closely eluting compounds. - Incorrect Mobile Phase Composition: The selectivity of the separation is highly dependent on the organic modifier and aqueous phase.- Decrease the Gradient Slope: A shallower gradient, particularly around the elution time of the co-eluting peaks, can improve resolution.[2] For example, if DK and DADK are co-eluting, try a slower increase in the percentage of the organic mobile phase in that segment of the gradient. - Modify Mobile Phase: While acetonitrile (B52724) is a common choice, methanol (B129727) can offer different selectivity and may resolve critical pairs.[2] Consider a mobile phase of methanol and acidified water.[2]
Inconsistent Retention Times - Poor Column Equilibration: Insufficient time for the column to return to initial conditions between injections. - Mobile Phase Instability: Changes in mobile phase composition due to evaporation or improper mixing. - Temperature Fluctuations: Variations in column temperature can affect retention.- Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase composition for several column volumes before the next injection. - Prepare Fresh Mobile Phase Daily: Keep solvent reservoirs capped to minimize evaporation. - Use a Column Oven: Maintaining a constant column temperature will improve retention time reproducibility.[2]
Low Signal Intensity/Sensitivity - Suboptimal Ionization in MS: Incorrect source parameters (e.g., temperature, gas flows, voltage). - Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes. - Analyte Degradation: Instability of the compounds in the sample or during the analytical process.- Optimize MS Parameters: Perform a tuning and optimization of the mass spectrometer for metribuzin and its metabolites. - Improve Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[3][4][5] - Ensure Sample Stability: Keep samples refrigerated and analyze them as soon as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the typical columns and mobile phases used for the separation of metribuzin and its metabolites?

A1: Reversed-phase columns, such as C8 or C18, are commonly used for this separation.[1][6][7] A typical mobile phase consists of a gradient of acetonitrile or methanol and water, often with an acidic modifier like acetic acid or formic acid to improve peak shape and ionization efficiency.[2]

Q2: How can I improve the separation between the highly polar metabolites, DK and DADK?

A2: These metabolites elute early in a reversed-phase gradient. To improve their separation, you can try:

  • A shallower initial gradient: Start with a lower percentage of organic solvent and increase it more slowly at the beginning of the run.

  • Isocratic hold: An initial isocratic period with a low percentage of organic solvent can help to resolve these early-eluting compounds.

  • Alternative organic modifier: If using acetonitrile, switching to methanol may alter the selectivity and improve resolution.

Q3: What are the expected elution orders for metribuzin and its metabolites in reversed-phase chromatography?

A3: In reversed-phase LC, the elution order is generally from the most polar to the least polar compound. For metribuzin and its metabolites, the typical elution order is: Diketometribuzin (DK), Deaminodiketometribuzin (DADK), Deaminometribuzin (DA), and Metribuzin.[1][3]

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors, including:

  • Contaminated mobile phase: Use high-purity solvents and prepare fresh mobile phases daily.

  • Air bubbles in the system: Degas the mobile phase before use.

  • Detector issues: The lamp in a UV detector may be failing, or the MS source may need cleaning.

  • Leaks in the system: Check all fittings for any signs of leakage.

Q5: How does mobile phase pH affect the separation?

A5: The pH of the mobile phase can significantly impact the retention times and peak shapes of ionizable compounds. For metribuzin and its metabolites, using an acidic mobile phase (e.g., with 0.2% acetic acid) helps to ensure that the analytes are in a consistent, protonated state, leading to sharper peaks and more reproducible retention times.[1][2]

Quantitative Data Summary

The following table summarizes typical retention times and mass spectrometry parameters for the analysis of metribuzin and its metabolites.

CompoundAbbreviationTypical Retention Time (min)[1]Precursor Ion (m/z)[1][3]Product Ion 1 (Quantifier) (m/z)[3]Product Ion 2 (Qualifier) (m/z)[3][8]
DiketometribuzinDK1.89 - 1.92185.1155.9110.5
DeaminodiketometribuzinDADK2.04 - 2.06170.1141.4125.7
DeaminometribuzinDA2.45 - 2.46200.1172.1116.0
Metribuzin2.87 - 2.90215.1187.1145.1

Retention times are approximate and will vary depending on the specific LC system, column, and method parameters.

Detailed Experimental Protocol

This protocol is a representative method for the analysis of metribuzin and its metabolites in water samples by LC-MS/MS.[1][3]

1. Sample Preparation (Water Samples)

  • To 10 g of the water sample in a 50 mL conical tube, add any necessary fortification standards and an appropriate internal standard.

  • Add approximately 10 mL of methylene (B1212753) chloride and mix thoroughly.

  • Allow the phases to separate.

  • Transfer the bottom organic layer (approximately 10 mL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of a 4:1 (v/v) water:acetonitrile mixture.

  • Vortex to mix thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex 6500 or equivalent

  • Column: Phenomenex Kinetex C8 (3.0 mm x 100 mm, 2.6 µm) or equivalent[1]

  • Mobile Phase A: Water:Acetonitrile (9:1, v/v) with 0.2% Acetic Acid[1]

  • Mobile Phase B: Acetonitrile with 0.2% Acetic Acid[1]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.28020
0.2 - 6.0Ramp to 10Ramp to 90
6.0 - 7.01090
7.0 - 7.1Ramp to 80Ramp to 20
7.1 - 8.08020
  • Flow Rate: 0.4 mL/min

  • Injection Volume: 50 µL[1]

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Temperature: 400°C[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue (e.g., Poor Resolution, Bad Peak Shape) check_system 1. Check System Suitability (Pressure, Leaks, Baseline) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot Hardware (e.g., Fix Leaks, Purge Pump) system_ok->fix_system No peak_shape_issue 2. Evaluate Peak Shape system_ok->peak_shape_issue Yes fix_system->check_system is_tailing Tailing/Fronting? peak_shape_issue->is_tailing adjust_ph Adjust Mobile Phase pH (e.g., Add 0.2% Acetic Acid) is_tailing->adjust_ph Yes resolution_issue 3. Evaluate Resolution is_tailing->resolution_issue No check_loading Reduce Sample Load adjust_ph->check_loading check_loading->resolution_issue is_coeluting Co-elution? resolution_issue->is_coeluting adjust_gradient Modify Gradient Program (e.g., Shallower Gradient) is_coeluting->adjust_gradient Yes end End: Optimized Separation is_coeluting->end No change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_solvent change_solvent->end DegradationPathway Metribuzin Metribuzin DA Deaminometribuzin (DA) Metribuzin->DA Deamination DK Diketometribuzin (DK) Metribuzin->DK Demethylation & Oxidation DADK Deaminodiketometribuzin (DADK) DA->DADK Oxidation DK->DADK Deamination

References

Validation & Comparative

Guide to Inter-laboratory Comparison of Metribuzin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of metribuzin (B1676530) and its primary metabolites, desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK). The performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are evaluated based on published experimental data. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable analytical method for their specific needs.

Comparative Analysis of Validated Methods

The choice of an analytical method for metribuzin and its metabolites depends on various factors, including the sample matrix (e.g., soil, water, plant material), the required sensitivity, and the available instrumentation. The following tables summarize the quantitative performance of different validated methods.[1]

Data Presentation

Table 1: Performance Characteristics of HPLC-UV Methods for Metribuzin [1][2]

ParameterHPLC MethodUV Method
Linearity Range2 - 12 µg/mL5 - 50 µg/mL
Limit of Detection (LOD)0.137 µg/mL0.356 µg/mL
Limit of Quantification (LOQ)0.428 µg/mL1.188 µg/mL
Accuracy (% Recovery)99.38 - 100.79%100.50%
Precision (Repeatability)Not explicitly stated1.23%

Data sourced from a study on the determination of metribuzin in formulation.[1][2]

Table 2: Performance of LC-MS/MS Method for Metribuzin and its Metabolites in Soil and Water [3][4]

AnalyteMatrixLinearity Range (ng/mL)LOQ (ng/g)Accuracy (% Recovery)Precision (RSD %)
MetribuzinSoil1 - 1001095.7 ± 4.14.3
Metribuzin DASoil1 - 1001096.3 ± 3.43.5
Metribuzin DKSoil1 - 1001097.2 ± 3.23.3
Metribuzin DADKSoil1 - 1001098.1 ± 2.93.0
MetribuzinWater0.05 - 50.599.1 ± 3.23.2
Metribuzin DAWater0.05 - 50.598.2 ± 2.52.5
Metribuzin DKWater0.05 - 50.597.4 ± 3.83.9
Metribuzin DADKWater0.05 - 50.598.7 ± 2.82.8

Data from an independent laboratory validation of Bayer Method SE-001-S15-01.[3][4]

Table 3: Performance of GC-MS/MS Method for Metribuzin and its Metabolites in Soil and Plants [5]

AnalyteMatrixLinearity Range (ng/mL)LOQ (µg/kg)Accuracy (% Recovery)Precision (RSD %)
MetribuzinSoil10 - 6002.673 - 121<7
Metribuzin DASoil20 - 3005.273 - 121<7
Metribuzin DKSoil20 - 3008.573 - 121<7
Metribuzin DADKSoil20 - 3001873 - 121<7
MetribuzinPlants10 - 6003.175 - 115<8
Metribuzin DAPlants20 - 3006.575 - 115<8
Metribuzin DKPlants20 - 3009.875 - 115<8
Metribuzin DADKPlants20 - 3001575 - 115<8

Data from a study on the rapid determination of metribuzin and its metabolites.[5]

Experimental Protocols

Below are summaries of the key experimental protocols cited in this guide.

1. HPLC-UV Method for Metribuzin in Formulation [2][6]

  • Sample Preparation: An accurately weighed amount of the formulation powder is dissolved in the mobile phase (for HPLC) or methanol (B129727) (for UV). The solution is then filtered through a 0.45 µm membrane filter.[1]

  • HPLC Conditions:

    • Column: Waters Symmetry C8 (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Potassium dihydrogen orthophosphate and acetonitrile (B52724) (60:40 v/v)

    • Detector Wavelength: 297 nm

  • UV Spectrophotometry Conditions:

    • Solvent: Methanol

    • Wavelength: 297 nm

2. LC-MS/MS Method for Metribuzin and Metabolites in Soil and Water [3][4]

  • Sample Preparation (Soil): Soil samples are extracted with a mixture of acetonitrile and water. The extract is then vortex mixed before analysis.[1]

  • Sample Preparation (Water): Water samples are used directly for analysis.

  • LC-MS/MS Conditions:

    • Instrumentation: HPLC coupled with a tandem mass spectrometer.

    • Ionization: Positive Electrospray Ionization (ESI)

    • Monitored Transitions: Two ion pair transitions were monitored for each analyte for quantification and confirmation. For metribuzin, the transitions were m/z 215.1→187.1 and m/z 215.1→145.0.[3]

3. GC-MS/MS Method for Metribuzin and Metabolites in Soil and Plants [5]

  • Sample Preparation (Soil): Ultrasound-assisted extraction (UAE) with ethyl acetate.[1]

  • Sample Preparation (Plants): A method based on sonication of the sample placed in small columns (SAESC).[1]

  • GC-MS/MS Conditions:

    • Instrumentation: Gas chromatograph coupled with a tandem mass spectrometer.

    • Method: The developed method provided good recoveries for all compounds in both soil and plants.[5]

Mandatory Visualization

To provide a clear overview of the logical steps involved in the validation of these analytical methods, the following diagram illustrates a general experimental workflow.

Metribuzin Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation Sample Sample Collection (Soil, Water, Plant, Formulation) Extraction Extraction (e.g., LLE, SPE, UAE) Sample->Extraction Cleanup Clean-up/Filtration Extraction->Cleanup HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS GC_MSMS GC-MS/MS Analysis Cleanup->GC_MSMS Linearity Linearity & Range HPLC_UV->Linearity LOD_LOQ LOD & LOQ LC_MSMS->LOD_LOQ Accuracy Accuracy (% Recovery) GC_MSMS->Accuracy Precision Precision (RSD%) Metribuzin Degradation Pathway Metribuzin Metribuzin DA Desamino-metribuzin (DA) Metribuzin->DA Deamination DK Diketo-metribuzin (DK) Metribuzin->DK Diketolation DADK Desamino-diketo-metribuzin (DADK) DA->DADK Diketolation DK->DADK Deamination

References

A Comparative Guide to Internal Standards for Metribuzin Analysis: N-Methyl Metribuzin-d3 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metribuzin (B1676530), a widely used herbicide, is critical. The use of internal standards in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is paramount for achieving reliable results by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides an objective comparison of N-Methyl Metribuzin-d3 and other isotopically labeled internal standards used in the analysis of metribuzin.

Isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for analytical variability, leading to improved accuracy and precision.

Performance of Isotopically Labeled Internal Standards

For instance, in the analysis of metribuzin and its metabolites in potato tubers, the use of a matrix-matched standard curve with an internal standard resulted in recovery values between 73% and 97%.[1][2] This is a significant improvement over methods using matrix-matched calibration without an internal standard, which showed much wider recovery ranges from 45% to 122%.[1][2] Similarly, research on complex cannabis matrices has shown that deuterated internal standards can dramatically improve quantitative accuracy, with relative standard deviations (RSDs) for quality control samples dropping from over 50% to below 20% when an internal standard is utilized.[3]

The following table summarizes the performance of analytical methods for metribuzin that utilize various isotopically labeled internal standards, as reported in different studies. It is important to note that these results are from different methods and matrices, and therefore, the comparison is indirect.

Internal Standard UsedMatrixAnalytical MethodRecovery (%)Precision (RSD %)Linearity (R²)Reference
Mixed Isotopically Labeled Standards¹SoilLC-MS/MSNot ReportedNot Reported≥ 0.9984[4]
Mixed Isotopically Labeled Standards¹WaterLC-MS/MSNot ReportedNot Reported≥ 0.9984[5]
Isotopically Labeled Internal StandardsPotato TuberLC-MS/MS72.6 - 96.74.0 - 16.8Not Reported[1]

¹A mixture of deuterated metribuzin and its metabolites (e.g., Metribuzin-D9, DA-Metribuzin-D9, DK-Metribuzin-D9, and DADK-Metribuzin-D9) was used.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of metribuzin using an isotopically labeled internal standard.

Sample Preparation from Soil
  • Extraction: A 10 g soil sample is weighed into a vessel. The sample is then extracted with a 40 mL solution of 1:1 acetonitrile:water using microwave-assisted extraction.

  • Internal Standard Spiking: After cooling, a specific volume of a mixed internal standard solution (containing deuterated metribuzin and its metabolites) is added to the extract.

  • Centrifugation and Dilution: An aliquot of the extract is centrifuged. The supernatant is then diluted with water before analysis.

  • Analysis: The final solution is analyzed by LC-MS/MS.[6]

Sample Preparation from Water
  • Sample Collection: A 10 g water sample is collected.

  • Internal Standard Spiking: A known amount of the metribuzin internal standard solution is added to the water sample.

  • Liquid-Liquid Extraction: The sample is then extracted with methylene (B1212753) chloride.

  • Drying and Reconstitution: The organic layer is separated, dried, and reconstituted in a water:acetonitrile solution.

  • Analysis: The reconstituted sample is then analyzed by LC-MS/MS.[6]

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for metribuzin analysis using an internal standard and the logical relationship of how an internal standard improves analytical accuracy.

Metribuzin Analysis Workflow Sample_Collection Sample Collection (Soil, Water, etc.) IS_Spiking Spiking with Isotopically Labeled Internal Standard Sample_Collection->IS_Spiking Extraction Extraction of Metribuzin and IS IS_Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing (Ratio of Analyte to IS) LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for metribuzin analysis.

Internal Standard Logic Analyte Metribuzin (Analyte) Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Instrument_Variation Instrumental Variation Analyte->Instrument_Variation Sample_Loss Sample Preparation Loss Analyte->Sample_Loss IS This compound (IS) IS->Matrix_Effects IS->Instrument_Variation IS->Sample_Loss Corrected_Response Corrected Response (Analyte/IS Ratio) Matrix_Effects->Corrected_Response Instrument_Variation->Corrected_Response Sample_Loss->Corrected_Response

Caption: Logic of internal standard correction for analytical variability.

Conclusion

The use of isotopically labeled internal standards, such as this compound, is a robust strategy for improving the accuracy and reliability of metribuzin quantification. While direct comparative performance data between different deuterated analogs is limited, the available evidence overwhelmingly supports the principle that incorporating an appropriate isotopically labeled internal standard significantly enhances method performance by mitigating matrix effects and other sources of analytical error. Researchers should select an internal standard that is a close structural analog to the analyte and is not naturally present in the samples being analyzed. For metribuzin analysis, this compound and other deuterated forms of metribuzin and its metabolites have proven to be effective choices.

References

A Comparative Analysis of QuEChERS and SPE for Metribuzin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of sample preparation method is critical for accurate and efficient analysis. This guide provides an objective comparison of two widely used extraction techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the determination of the herbicide metribuzin (B1676530) in various environmental matrices.

Metribuzin, a triazinone herbicide, is extensively used in agriculture to control broadleaf weeds and grasses. Its potential for environmental contamination necessitates reliable analytical methods for its detection and quantification in samples such as soil and water. This guide delves into the extraction efficiency of QuEChERS and SPE for metribuzin, supported by experimental data and detailed protocols to aid in method selection and development.

At a Glance: QuEChERS vs. SPE for Metribuzin Extraction

FeatureQuEChERSSolid-Phase Extraction (SPE)
Principle Liquid-liquid partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.Analyte is partitioned between a solid phase and a liquid phase.
Speed Fast, typically less than 30 minutes per sample.More time-consuming, involving multiple steps of conditioning, loading, washing, and elution.
Solvent Consumption Low, generally uses small volumes of acetonitrile.Can be higher, depending on the cartridge size and elution protocol.
Cost Generally lower due to reduced solvent and material usage.Can be more expensive due to the cost of SPE cartridges.
Ease of Use Simple and straightforward procedure.Requires more technical skill and optimization.
Sample Throughput High, suitable for large batches of samples.Lower, can be a bottleneck for high-throughput analysis.
Selectivity May have lower selectivity, potentially leading to more matrix effects.Higher selectivity can be achieved by choosing appropriate sorbents.
Automation Can be automated.Readily amenable to automation.

Quantitative Comparison of Extraction Efficiency

The recovery of metribuzin from different matrices is a key indicator of extraction efficiency. The following tables summarize quantitative data from various studies comparing the performance of QuEChERS and SPE.

Table 1: Metribuzin Recovery from Soil Samples

MethodFortification LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERS0.05 mg/kg86.70 - 104.20<10[1]
QuEChERS0.05, 0.5, 1.0 mg/kg72.35 - 95.861.98 - 8.70[1]
SPE (C18)2 mg/kg73 - 86Not Specified[2]
SPE (HLB)Not Specified>80Not Specified[3]

Table 2: Metribuzin Recovery from Water Samples

MethodFortification LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SPE (C18)10 µg/L85 - 92Not Specified[2]
SPE (C18)100 µg/L85 - 92Not Specified[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these extraction techniques. Below are representative protocols for both QuEChERS and SPE for metribuzin analysis.

QuEChERS Protocol for Metribuzin in Soil

This protocol is a modified version of the original QuEChERS method.

1. Sample Preparation:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

2. Extraction:

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

  • Add d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[4]

  • Vortex for 30 seconds.

  • Centrifuge for 1 minute.

4. Analysis:

  • The supernatant is ready for analysis by a suitable technique such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol for Metribuzin in Water

This protocol utilizes a C18 SPE cartridge.

1. Cartridge Conditioning:

  • Pass 5 mL of ethyl acetate (B1210297) through a C18 SPE cartridge (e.g., 500 mg, 6 mL).

  • Follow with 5 mL of n-hexane. Do not allow the cartridge to dry.

2. Sample Loading:

  • Pass 150 mL of the water sample through the conditioned C18 SPE cartridge at a controlled flow rate.[2]

3. Washing:

  • Wash the cartridge with 5 mL of n-hexane to remove non-polar interferences.

4. Elution:

  • Elute the target analytes with 10 mL of a mixture of ethyl acetate and n-hexane (e.g., 1:1, v/v).

5. Concentration and Analysis:

  • Evaporate the eluate to a final volume of 1 mL for analysis by a suitable analytical instrument.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the QuEChERS and SPE methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (e.g., 10g Soil) AddSolvent 2. Add Acetonitrile Sample->AddSolvent AddSalts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant Aliquot Centrifuge1->Transfer AddSorbent 7. Add d-SPE Sorbent (e.g., PSA, C18, MgSO4) Transfer->AddSorbent Vortex 8. Vortex AddSorbent->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 FinalExtract 10. Collect Supernatant Centrifuge2->FinalExtract Analysis 11. Instrumental Analysis (GC-MS/MS or LC-MS/MS) FinalExtract->Analysis

Caption: QuEChERS experimental workflow for metribuzin extraction.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_analysis Analysis Condition1 1. Condition with Solvent 1 (e.g., Ethyl Acetate) Condition2 2. Condition with Solvent 2 (e.g., n-Hexane) Condition1->Condition2 LoadSample 3. Load Water Sample Condition2->LoadSample Wash 4. Wash Cartridge (e.g., n-Hexane) LoadSample->Wash Elute 5. Elute Metribuzin (e.g., Ethyl Acetate/n-Hexane) Wash->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate Analysis 7. Instrumental Analysis Concentrate->Analysis

References

Cross-Validation of LC-MS/MS and GC-MS/MS Methods for Metribuzin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the quantitative analysis of the herbicide metribuzin (B1676530). This document synthesizes data from various validated methods to offer an objective overview of each technique's performance, supported by detailed experimental protocols.

Quantitative Performance Comparison

The selection of an analytical method for metribuzin is contingent on factors such as the matrix (e.g., soil, water, plant material), required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of different validated methods, providing a baseline for comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for Metribuzin

Performance ParameterMethod 1: Wheat Matrix[1][2]Method 2: Water Matrix[3]Method 3: Soil Matrix[4]
Limit of Detection (LOD) 0.01 µg/gNot Specified1.25 µg/kg
Limit of Quantification (LOQ) 0.03 µg/g0.5 ng/gNot Specified
Linearity (r²) >0.995Not SpecifiedNot Specified
Recovery (%) 87 - 97Satisfactory~75
Precision (RSD) <10%SatisfactoryNot Specified

Table 2: Performance Characteristics of GC-MS/MS Method for Metribuzin

Performance ParameterMethod: Soil and Plant Matrix[5][6]
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) 2.6 to 18 µg/kg (plants)
Linearity (r²) ≥ 0.996
Recovery (%) 73 - 121
Precision (RSD) Not Specified

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducibility and accurate quantification.

LC-MS/MS Methodologies

Sample Preparation (Wheat Matrix)[1][2]

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed.

  • Extraction: Samples are extracted with acetonitrile.

  • Cleanup: Dispersive solid-phase extraction (d-SPE) is performed using C18, primary secondary amine (PSA), and anhydrous magnesium sulfate.

Sample Preparation (Water Matrix)[3]

  • Extraction: The water sample is extracted with methylene (B1212753) chloride.

  • Solvent Evaporation: The solvent is evaporated to dryness.

  • Reconstitution: The residue is reconstituted in a water:acetonitrile mixture.

Sample Preparation (Soil Matrix)[4]

Pressurized liquid extraction (PLE) is utilized.

  • Extraction: Soil samples are extracted with a methanol-water mixture (75:25) at 60°C.

Chromatographic and Mass Spectrometric Conditions

  • LC Column: A C18 column is commonly used[7].

  • Mobile Phase: A gradient of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typical[7].

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection[7].

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently employed[3][7].

GC-MS/MS Methodology

Sample Preparation (Soil and Plant Matrices)[5][8]

Ultrasound-assisted extraction (UAE) is a common technique.

  • Soil Samples:

    • A 2g soil sample is mixed with anhydrous sodium sulfate.

    • Extraction is performed with ethyl acetate (B1210297) in an ultrasonic water bath.

  • Plant Samples:

    • 0.2g of ground, lyophilized plant material is used.

    • Extraction is carried out with ethyl acetate via sonication.

Chromatographic and Mass Spectrometric Conditions[5]

  • GC Column: An Agilent HP-5MS ultra inert capillary column (30 m × 0.25 mm i.d. and 0.25 µm film thickness) is a suitable choice.

  • Carrier Gas: Helium is used as the carrier gas.

  • Mass Spectrometer: An Agilent 7000 triple quadrupole mass spectrometer is utilized.

  • Ion Source Temperature: The ion source temperature is typically set to 280 °C.

Visualizing the Cross-Validation Workflow

To provide a clear overview of the logical steps involved in a cross-validation study, the following diagram illustrates a general experimental workflow.

General Workflow for Cross-Validation of Analytical Methods cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample Spiking Spiking with Metribuzin Standard Sample->Spiking Extraction Extraction Spiking->Extraction Cleanup Cleanup/Purification Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation GC_Separation Gas Chromatography Separation Cleanup->GC_Separation MSMS_Detection_LC Tandem Mass Spectrometry Detection (LC) LC_Separation->MSMS_Detection_LC LC_Data LC-MS/MS Data MSMS_Detection_LC->LC_Data Performance_Eval Performance Evaluation (LOD, LOQ, Linearity, Accuracy, Precision) LC_Data->Performance_Eval MSMS_Detection_GC Tandem Mass Spectrometry Detection (GC) GC_Separation->MSMS_Detection_GC GC_Data GC-MS/MS Data MSMS_Detection_GC->GC_Data GC_Data->Performance_Eval Comparison Comparative Analysis Performance_Eval->Comparison Conclusion Conclusion & Method Selection Comparison->Conclusion

Caption: General workflow for analytical method cross-validation.

References

Performance Evaluation of HPLC Columns for Metribuzin Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and analytical chemistry, the accurate separation and quantification of active compounds are paramount. This guide provides a comparative evaluation of different High-Performance Liquid Chromatography (HPLC) columns for the separation of metribuzin (B1676530), a widely used herbicide. The selection of an appropriate HPLC column is critical for achieving optimal resolution, peak shape, and sensitivity in chromatographic analysis.

Metribuzin [4-amino-6-(1-1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one] is a selective triazinone herbicide used to control grasses and broadleaf weeds in various crops.[1] Its presence in environmental samples and agricultural products necessitates reliable analytical methods for monitoring and quantification. This guide summarizes experimental data from various studies to aid in the selection of the most suitable HPLC column for metribuzin analysis.

Experimental Protocols

The following sections detail the methodologies employed in the separation of metribuzin using different HPLC columns. These protocols are compiled from various analytical studies and provide a basis for method development and validation.

Method 1: Reversed-Phase Separation on C18 Column

A common approach for the analysis of metribuzin involves reversed-phase HPLC using a C18 column.

  • Column: Adsorbosphere C18 (25 cm × 4.6 mm i.d.)[1]

  • Mobile Phase: Isocratic elution with a 4:1 (v/v) mixture of methanol (B129727) and water.[1]

  • Flow Rate: 0.5 mL/min[1]

  • Detection: UV at 290 nm[1]

  • Injection Volume: 20 µL[1]

  • Sample Preparation: Soil samples were extracted with a methanol/water solution (4:1 v/v), and the extract was diluted with methanol before injection.[1]

Method 2: Reversed-Phase Separation on C8 Column

An alternative reversed-phase method utilizes a C8 column, which may offer different selectivity for certain compounds.

  • Column: Waters Symmetry C8 (150 mm × 4.6 mm, 5 µm)[2][3]

  • Mobile Phase: A 60:40 (v/v) mixture of potassium dihydrogen orthophosphate buffer and acetonitrile (B52724).[2][3]

  • Flow Rate: 1 mL/min[4]

  • Detection: UV at 297 nm[2][4]

  • Sample Preparation: The formulated product was dissolved in the mobile phase, filtered, and diluted to the desired concentration.[4]

Method 3: Mixed-Mode Separation

Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms, offering unique selectivity.

  • Column: Coresep 100 (3.0 x 100 mm)[5]

  • Separation Modes: Reversed-phase, cation-exchange, anion-exclusion[5]

  • Mobile Phase: A gradient of acetonitrile (15% to 60%) and ammonium (B1175870) formate (B1220265) buffer (pH 3, 30 mM to 80 mM) over 7 minutes, followed by a 3-minute hold.[5]

  • Detection: UV at 275 nm[5]

  • Note: This method is highlighted for its speed, robustness, and suitability for various detection techniques, including mass spectrometry (MS).[5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of metribuzin from sample preparation to data analysis.

Experimental Workflow for Metribuzin HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Formulation) Extraction Extraction (e.g., with Methanol/Water) Sample->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC HPLC System Filtration->HPLC Column HPLC Column (C18, C8, Mixed-Mode) HPLC->Column Detection UV or MS Detector Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Data Reporting & Analysis Integration->Report

A generalized workflow for the HPLC analysis of metribuzin.

Performance Comparison of HPLC Columns

The following table summarizes the performance of different HPLC columns for metribuzin separation based on available data. It is important to note that the experimental conditions varied across these studies, which will influence the chromatographic parameters.

Column TypeDimensionsMobile PhaseDetection WavelengthRetention Time (min)ObservationsReference
Adsorbosphere C18 25 cm × 4.6 mm i.d.Methanol:Water (4:1, v/v)290 nm9.53Good separation from soil matrix components.[1]
Waters Symmetry C8 150 mm × 4.6 m, 5 µmAcetonitrile:KH₂PO₄ buffer (40:60, v/v)297 nmNot SpecifiedAccurate and precise for formulation analysis.[2][4]
Coresep 100 (Mixed-Mode) 3.0 x 100 mmAcetonitrile and Ammonium Formate buffer gradient275 nmNot SpecifiedFast, robust, and reproducible method.[5]
Obelisc R (Mixed-Mode) 2.1×150 mm, 5 µmAcetonitrile and Ammonium Acetate buffer gradient270 nmNot SpecifiedOffers multiple separation modes.[6]
Primesep 100 (Mixed-Mode) 2.1×150 mm, 5 µmAcetonitrile and Ammonium Acetate buffer gradient270 nmNot SpecifiedContains embedded acidic ion-pairing groups.[6]

Logical Relationship of Chromatographic Parameters

The selection of an HPLC column and mobile phase directly impacts the quality of the chromatographic separation. The following diagram illustrates the logical relationship between key chromatographic parameters.

Chromatographic Parameters Relationship Column HPLC Column (Stationary Phase) Selectivity Selectivity (α) Column->Selectivity Efficiency Efficiency (N) (Theoretical Plates) Column->Efficiency Retention Retention Factor (k') Column->Retention MobilePhase Mobile Phase (Composition & pH) MobilePhase->Selectivity MobilePhase->Retention Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Interdependence of key chromatographic parameters.

Conclusion

The choice of an HPLC column for metribuzin separation depends on the specific requirements of the analysis, including the sample matrix, desired run time, and available detection methods.

  • C18 columns are a robust and widely used option for reversed-phase separation of metribuzin, demonstrating good retention and separation from complex matrices like soil.[1]

  • C8 columns provide an alternative reversed-phase selectivity and have been successfully applied to the analysis of metribuzin formulations.[2][3]

  • Mixed-mode columns , such as the Coresep 100, offer the advantage of combining multiple separation mechanisms, which can lead to faster and more robust methods, especially when dealing with complex samples or when MS detection is employed.[5][6]

For routine analysis of metribuzin in relatively simple matrices, a standard C18 or C8 column with an optimized isocratic mobile phase can provide reliable results. For more complex matrices or for high-throughput screening, a mixed-mode column with a gradient elution may offer superior performance in terms of speed and selectivity. Researchers should validate the chosen method according to the specific analytical requirements to ensure accurate and precise quantification of metribuzin.

References

Ensuring Accuracy in Herbicide Analysis: A Guide to Metribuzin Method Validation Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of herbicides like metribuzin (B1676530) is paramount. Validating analytical methods is a critical step to ensure reliable and reproducible data. This guide provides an objective comparison of common analytical methods for metribuzin, emphasizing the essential role of Certified Reference Materials (CRMs) in achieving metrological traceability and data integrity. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are compared, supported by experimental data.

Comparative Analysis of Analytical Methods

The choice of an analytical method for metribuzin determination depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1] The following tables summarize the quantitative performance of different validated methods.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods for Metribuzin

ParameterHPLC-UV MethodLC-MS/MS Method (in Soil)LC-MS/MS Method (in Water)LC-MS/MS Method (in Wheat)
Linearity Range 2 - 12 µg/mL[2]Not SpecifiedNot Specified0.01 - 1.0 µg/g[3]
Limit of Detection (LOD) 0.137 µg/mL[2][4]Not Reported[5]Not Reported[6]0.01 µg/g[7]
Limit of Quantification (LOQ) 0.428 µg/mL[2][4]10 ng/g0.5 ng/g[6]0.03 µg/g[7][8]
Accuracy (% Recovery) 99.38 - 100.79%[2]SatisfactorySatisfactory87 - 97%[7][8]
Precision (Repeatability) Not explicitly statedSatisfactorySatisfactoryRSD <10%[7][8]

Table 2: Commercially Available Metribuzin Certified Reference Materials

The use of high-quality, certified reference materials is fundamental to the accuracy of any analytical measurement.[9] Several reputable suppliers offer well-characterized metribuzin standards.

SupplierProduct Name/GradeFormatCertification
Sigma-Aldrich Metribuzin, TraceCERT®NeatISO/IEC 17025, ISO 17034[9]
NSI Lab Solutions Metribuzin #546341000 µg/mL in AcetoneCertified[10]
HPC Standards GmbH Metribuzin-desamino100 µg/ml solutionTested to international quality requirements[11]
MilliporeSigma Supelco TraceCERT Metribuzin50 mgISO/IEC 17025 and ISO 17034[12]
CRM LABSTANDARD Metribuzin - CRMNeat (≥ 95%)ISO 17034[13]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following protocols are based on validated methods reported in the literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of metribuzin in formulations.[2]

  • Standard Preparation: Accurately weigh 10 mg of a metribuzin CRM and dissolve it in 100 mL of the mobile phase to create a 100 µg/mL primary stock solution.[2] Perform serial dilutions to prepare calibration standards in the range of 2-12 µg/mL.[2] Filter all solutions through a 0.45 µm membrane filter before use.[2]

  • Sample Preparation (Formulation): Accurately weigh a quantity of the formulation powder equivalent to 10 mg of metribuzin.[9] Transfer to a 100 mL volumetric flask, add approximately 50 mL of the mobile phase, and sonicate for 15 minutes to dissolve.[9] Dilute to volume with the mobile phase, mix thoroughly, and filter the solution through a 0.45 µm membrane filter.[9]

  • Instrumentation and Conditions:

    • Column: C8 (150 mm × 4.6 mm, 5 µm)[2]

    • Mobile Phase: Potassium dihydrogen orthophosphate and acetonitrile (B52724) (60:40 v/v)[2]

    • Detector Wavelength: 297 nm[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it suitable for determining metribuzin residues in complex matrices like soil, water, and agricultural products.[5][6][7]

  • Standard Preparation: Prepare a stock solution of the metribuzin CRM in acetonitrile (e.g., 100 µg/mL).[3] From this stock, prepare working standards by serial dilution with acetonitrile to create calibration levels ranging from 0.01 to 1.00 µg/mL.[3]

  • Sample Preparation (Wheat - QuEChERS method):

    • Weigh a representative sample of wheat grain or straw.[3]

    • Add acetonitrile for extraction.[7][8]

    • Perform a cleanup step using C18, primary secondary amine (PSA), and anhydrous MgSO4 for dispersive solid-phase extraction (dSPE).[7][8]

    • Filter the final extract before LC-MS/MS analysis.[8]

  • Sample Preparation (Soil and Water):

    • For soil, extract samples with a mixture of acetonitrile and water, followed by vortex mixing.[1]

    • For water, the sample may be directly analyzed or require a concentration step depending on the required detection limits.

  • Instrumentation and Conditions:

    • Chromatography: High-performance liquid chromatography system.[7]

    • Mass Spectrometry: A tandem mass spectrometer is used for detection.[7]

    • Ion Transitions: For metribuzin, two ion pair transitions are typically monitored for quantification and confirmation, such as m/z 215.1→187.1 and m/z 215.1→145.0.[5][6]

Visualizing the Validation Process

Diagrams can effectively illustrate complex workflows and logical relationships, providing a clearer understanding of the method validation process.

Metribuzin Method Validation Workflow cluster_prep Preparation Phase cluster_cal Calibration & Linearity cluster_val Validation Parameters Assessment cluster_analysis Sample Analysis cluster_report Reporting CRM Select & Prepare Certified Reference Material (CRM) Stock Prepare Stock & Working Standard Solutions CRM->Stock Spike Spike Blank Matrix with CRM (Matrix-Matched Standards) Stock->Spike Matrix Prepare Blank Matrix Samples (e.g., Soil, Water) Matrix->Spike Specificity Specificity / Selectivity (Interference Check) Matrix->Specificity CalCurve Generate Calibration Curve (5-6 concentration levels) Spike->CalCurve Accuracy Accuracy (Recovery %) Spike pre- & post-extraction Spike->Accuracy Precision Precision (RSD%) Repeatability & Intermediate Precision Spike->Precision Linearity Assess Linearity (r² > 0.99) CalCurve->Linearity LOD_LOQ Determine LOD & LOQ CalCurve->LOD_LOQ Report Final Validation Report Linearity->Report LOD_LOQ->Report Accuracy->Report Precision->Report Specificity->Report SamplePrep Prepare Test Samples Analysis Analyze Samples using Validated Method (e.g., LC-MS/MS) SamplePrep->Analysis Quantify Quantify Metribuzin Concentration Analysis->Quantify Quantify->Report

Caption: Experimental workflow for metribuzin method validation using a Certified Reference Material.

Metrological Traceability Chain Arrows indicate the direction of traceability SI_Unit SI Unit (e.g., kilogram) Primary_Std Primary Standard (Highest metrological quality) Primary_Std->SI_Unit Realization of the Unit CRM Certified Reference Material (CRM) (Characterized by a Metrology Institute) CRM->Primary_Std Characterization & Value Assignment In_House_Std In-House Calibrator / Working Standard (Prepared from CRM) In_House_Std->CRM Preparation & Verification Measurement Analytical Measurement Result (e.g., Metribuzin in sample) Measurement->In_House_Std Calibration of Instrument

Caption: Role of CRMs in establishing metrological traceability for metribuzin measurements.

References

Isotope Dilution Method Sets the Gold Standard for Metribuzin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the herbicide metribuzin (B1676530) in environmental and agricultural samples demands high accuracy and precision. This guide provides a comprehensive comparison of the isotope dilution method with other analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.

The isotope dilution method, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a leading technique for the quantification of metribuzin and its metabolites. Its superior accuracy and precision stem from the use of isotopically labeled internal standards, which effectively compensate for matrix effects and variations in sample preparation and instrument response.

Performance Comparison of Analytical Methods for Metribuzin

The following tables summarize the quantitative performance of the isotope dilution method alongside alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and other LC-MS/MS methods.

Table 1: Performance Characteristics of a Validated Isotope Dilution LC-MS/MS Method for Metribuzin in Water and Soil [1][2]

ParameterWaterSoil
Limit of Quantification (LOQ) 0.5 ng/g10 ng/g
Accuracy (% Recovery) 93.8 - 100.4%88.6 - 98.8%
Precision (RSD) 2.8 - 5.5%3.9 - 8.1%

Table 2: Performance Characteristics of Alternative Analytical Methods for Metribuzin

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (RSD)
HPLC-UV [3][4]Formulation0.137 µg/mL0.428 µg/mL99.38 - 100.79%Not explicitly stated
GC-MS/MS [5]Soil5 - 11 µg/kg16 - 37 µg/kg90 - 104%< 7%
GC-MS/MS [5]Plants0.8 - 5 µg/kg2.6 - 18 µg/kg81 - 106%< 8%
LC-MS/MS (SPE) [6][7]Wheat0.01 µg/g0.03 µg/g87 - 97%< 10%

Experimental Protocols

Isotope Dilution LC-MS/MS Method (Based on Bayer Method SE-001-S15-01/SE-001-S15-02)[1][2]

This method is designed for the quantitative determination of metribuzin and its primary metabolites (desamino-metribuzin, diketo-metribuzin, and desamino-diketo-metribuzin) in soil and water samples.

Sample Preparation (Soil):

  • A 10g soil sample is weighed into a vessel.

  • The sample is fortified with an isotopically labeled internal standard.

  • Extraction is performed using a mixture of acetonitrile (B52724) and water with microwave assistance.

  • An aliquot of the extract is centrifuged and then diluted with water.

  • The final extract is analyzed by LC-MS/MS.

Sample Preparation (Water):

  • A 10g water sample is weighed.

  • The sample is fortified with an isotopically labeled internal standard.

  • Liquid-liquid extraction is performed using methylene (B1212753) chloride.

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in a water and acetonitrile mixture for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatograph: AB Sciex 6500 Chromatograph/Mass Spectrometer with an electrospray ionization (ESI) interface.[1]

  • Column: Phenomenex Kinetex C8 (3.0 mm x 100 mm, 2.6 µm).[1]

  • Mobile Phase: A gradient of water with 0.2% acetic acid and acetonitrile with 0.2% acetic acid.[1]

  • Ionization: Positive Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both the native and isotopically labeled metribuzin.

Alternative Methodologies (Summaries)
  • HPLC-UV: This method is suitable for the analysis of metribuzin in formulations.[3][4] Sample preparation involves dissolving the formulation in the mobile phase, followed by filtration before injection into the HPLC system.[3]

  • GC-MS/MS: This technique has been successfully applied to determine metribuzin and its metabolites in soil and plant samples.[5] Sample preparation typically involves ultrasound-assisted extraction (UAE) with an organic solvent like ethyl acetate.[5]

  • LC-MS/MS (Solid-Phase Extraction - SPE): This is a sensitive method for determining metribuzin in various matrices, including wheat.[7] The sample extract is passed through an SPE cartridge to clean up the sample and concentrate the analyte before LC-MS/MS analysis.[6]

Visualizing the Workflow

To illustrate the experimental process, a diagram of the isotope dilution LC-MS/MS workflow is provided below.

Isotope Dilution LC-MS/MS Workflow for Metribuzin cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Soil or Water Sample Spike Add Isotopically Labeled Internal Standard Sample->Spike Extraction Extraction (Microwave or LLE) Spike->Extraction Cleanup Centrifugation/ Dilution/Evaporation Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject Extract MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow of the Isotope Dilution LC-MS/MS Method.

References

Navigating the Maze: A Comparative Guide to Pesticide Residue Analysis Method Validation in the EU and US

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of pesticide residue analysis, adhering to regulatory method validation guidelines is paramount. This guide provides a comprehensive comparison of the frameworks established by the European Union (EU) and the United States (US), offering clarity on the specific requirements for ensuring analytical data is reliable, accurate, and fit for purpose.

The EU's approach is primarily consolidated in the SANTE/11312/2021 guideline, which provides a detailed and prescriptive framework for analytical quality control and method validation.[1] In the US, the responsibility is shared between the Environmental Protection Agency (EPA), which sets tolerances for pesticide residues, and the Food and Drug Administration (FDA), which is responsible for enforcement and provides guidance through various documents, including the Pesticide Analytical Manual (PAM) and specific guidelines for the validation of chemical methods.[2][3][4]

This guide will delve into the core validation parameters, experimental protocols, and workflows mandated by these regulatory bodies, presenting the information in a clear and comparative format to aid in the design and assessment of analytical methods.

Quantitative Data Comparison

The following table summarizes the key quantitative acceptance criteria for method validation in the EU and US. It is important to consult the full guidance documents for complete details and specific considerations.

Validation ParameterEuropean Union (SANTE/11312/2021)United States (EPA/FDA)
Accuracy (Recovery) The mean recovery should be within the range of 70-120%.[5] A practical default range of 60-140% may be used for individual recoveries in routine analysis.[6] In certain justified cases, recoveries outside this range may be acceptable.Recoveries should lie between 70% and 120% of the known spiked amount.[7] A method with an average recovery of 65% and a low coefficient of variation (e.g., 5%) may be viewed more favorably than a method with 95% recovery and a CV greater than 20%.[7]
Precision (Repeatability) The relative standard deviation under repeatability conditions (RSDr) should be ≤ 20%.[2][5][7]While no absolute limit is universally mandated, a coefficient of variation (CV) of ≤ 20% is generally considered acceptable.[7]
Linearity The deviation of the back-calculated concentrations of the calibration standards from the true concentrations should not be more than ±20%.[5][8]The method/detector response should be linear within a defined range. A coefficient of determination (r²) > 0.99 is often expected.
Limit of Quantitation (LOQ) The LOQ is the lowest concentration at which an acceptable mean recovery (70-120%) and precision (RSDr ≤ 20%) is obtained.[9] It should be verified with a minimum of 5 replicates.[8]The LOQ is the lowest concentration of a pesticide that can be quantitated with a reasonable degree of assurance. It should be determined based on the analysis of fortified samples and should be low enough to detect residues at or below the established tolerance.[7]
Limit of Detection (LOD) The LOD is typically estimated as the concentration of analyte that gives a signal-to-noise ratio of 3.The LOD is the least concentration of a pesticide that can be detected. The method for determining the LOD should be described.[7]

Experimental Protocols

European Union (SANTE/11312/2021)

The SANTE guideline provides detailed protocols for validation experiments:

  • Recovery and Precision Studies: To determine accuracy and repeatability, a minimum of five replicate analyses are required at the targeted Limit of Quantitation (LOQ) and at least one higher level (e.g., 2-10 times the LOQ).[8] The mean recovery and the relative standard deviation (RSDr) are calculated from these replicates.

  • Linearity Assessment: Linearity is typically assessed using a multi-level calibration curve (three or more concentration levels are preferred).[8] The deviation of the back-calculated concentration of each calibration standard from its true concentration is evaluated.

  • LOQ Establishment: The LOQ is established as the lowest validated spike level that meets the criteria for both mean recovery (70-120%) and precision (RSDr ≤ 20%).[9]

United States (EPA/FDA)

The US guidelines, while less prescriptive in a single document, outline similar experimental approaches:

  • Recovery Studies: The analytical method should be validated by fortifying control samples of each representative commodity at levels appropriate to the proposed tolerance, including the limit of quantitation (LOQ).[7] The raw agricultural commodity itself, or a macerate, should be fortified.[7]

  • Precision Evaluation: The precision of the method is evaluated through replicate analyses of fortified samples. While a specific number of replicates is not always mandated, sufficient data should be generated to provide a statistically sound estimate of the method's variability.

  • LOQ and LOD Determination: The petitioner must provide estimates of the practical LOD and LOQ for each commodity. The basis for these estimates, considering blank responses and signal-to-noise ratios, should be clearly described.[7]

Method Validation Workflows

The following diagrams illustrate the typical workflows for method validation in the EU and the US.

EU_Validation_Workflow cluster_planning Planning Phase cluster_validation Validation Experiments cluster_evaluation Evaluation & Reporting define_scope Define Scope (Analytes, Matrices, MRLs) select_method Select/Develop Analytical Method define_scope->select_method linearity Linearity Assessment (≥3 Levels, Back-calculation ≤±20%) select_method->linearity recovery_precision Recovery & Precision (≥5 Replicates at LOQ & Higher Level) select_method->recovery_precision loq_lod LOQ & LOD Determination (S/N Ratio, Recovery/Precision at LOQ) select_method->loq_lod specificity Specificity/Selectivity (Interference Check) select_method->specificity data_analysis Data Analysis & Comparison with SANTE Criteria linearity->data_analysis recovery_precision->data_analysis loq_lod->data_analysis specificity->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: EU Method Validation Workflow under SANTE/11312/2021.

US_Validation_Workflow cluster_planning_us Planning Phase cluster_validation_us Validation Studies cluster_evaluation_us Evaluation & Submission define_purpose Define Purpose (Tolerance Enforcement, Data Collection) method_selection Select/Develop Analytical Method (e.g., from PAM) define_purpose->method_selection recovery_studies Recovery Studies (Fortification at Tolerance & LOQ Levels) method_selection->recovery_studies precision_eval Precision Evaluation (Replicate Analyses) method_selection->precision_eval loq_lod_det LOQ & LOD Determination (Based on Fortified Samples) method_selection->loq_lod_det method_specificity Method Specificity (Absence of Interferences) method_selection->method_specificity data_review Data Review & Comparison with EPA/FDA Requirements recovery_studies->data_review precision_eval->data_review loq_lod_det->data_review method_specificity->data_review ilv Independent Laboratory Validation (ILV) (For enforcement methods) submission_package Prepare Submission Package ilv->submission_package data_review->ilv data_review->submission_package

Caption: US Method Validation Workflow (EPA/FDA).

References

A Comparative Guide to Proficiency Testing Schemes for Metribuzin Analysis in Environmental Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For environmental laboratories ensuring the accuracy and reliability of pesticide residue analysis, participation in proficiency testing (PT) schemes is a critical component of quality assurance. This guide provides a comparative overview of available PT schemes for the analysis of metribuzin (B1676530), a widely used triazine herbicide, in environmental matrices such as water and soil. This information is intended to assist researchers, scientists, and laboratory professionals in selecting the most suitable scheme for their specific needs.

Overview of Proficiency Testing Providers

Several organizations worldwide offer proficiency testing for pesticide residues in environmental samples. These schemes are designed to externally evaluate a laboratory's analytical performance. Key providers in this space include the Umweltbundesamt (Environment Agency Austria), Fapas®, and TestQual. While many providers offer general pesticide screening, this guide focuses on schemes that explicitly include metribuzin.

Comparison of Metribuzin Proficiency Testing Schemes

The following table summarizes the key features of proficiency testing schemes that have been identified to include metribuzin. It is important to note that the availability and specific details of these schemes may vary, and laboratories should confirm the latest information with the respective providers.

ProviderScheme Name/IDMatrixMetribuzin Concentration RangeFrequency
Umweltbundesamt (Environment Agency Austria) Pesticides in Drinking WaterDrinking WaterAnalyte-specific, not publicly detailedEvery two years
CPAChem ASPL-PT-13: Surface Water V (pesticides - triazines)Surface WaterNot publicly detailed (Scheme currently closed)Historical
Qualitycheck Pesticides in natural watersNatural WatersIndicative range for triazines: 10 - 500 ng/LNot specified

Note: While Fapas® and TestQual offer proficiency tests for pesticides in soil and other matrices, the explicit inclusion of metribuzin in their current or recent schemes could not be definitively confirmed from publicly available information. Laboratories are encouraged to contact these providers directly for the most up-to-date analyte lists.

Experimental Protocols for Metribuzin Analysis

Accurate determination of metribuzin in environmental samples relies on robust analytical methodologies. The following outlines a typical workflow for the analysis of metribuzin in water and soil samples.

Sample Preparation and Extraction

Water Samples:

  • Direct Injection: For samples with expected high concentrations, direct injection into the analytical instrument may be possible after filtration.

  • Solid-Phase Extraction (SPE): For trace-level analysis, a pre-concentration step is typically required. A common method involves passing a known volume of the water sample through an SPE cartridge (e.g., C18). The analytes are adsorbed onto the sorbent and then eluted with a small volume of an appropriate organic solvent (e.g., acetonitrile, methanol).

Soil Samples:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in solid matrices.

    • A weighed portion of the soil sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • An aliquot of the supernatant is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup, where a sorbent (e.g., PSA, C18) is added to remove interfering matrix components.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Analytical Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and preferred technique for the quantification of metribuzin due to its high sensitivity and selectivity.

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate metribuzin from other compounds in the sample extract. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion for metribuzin and then monitoring for one or more characteristic product ions, which provides a high degree of confidence in the identification and quantification.

Proficiency Testing Workflow and Evaluation

Participation in a proficiency testing scheme follows a structured process, which is crucial for obtaining an objective assessment of a laboratory's performance.

PT_Workflow cluster_Provider PT Scheme Provider cluster_Lab Participating Laboratory Provider_Prep Sample Preparation (Homogeneous & Stable) Provider_Dist Sample Distribution Provider_Prep->Provider_Dist Dispatch Lab_Receive Sample Receipt Provider_Dist->Lab_Receive Provider_Eval Data Evaluation (z-scores) Provider_Report Issuance of Report Provider_Eval->Provider_Report Lab_Review Performance Review & Corrective Action Provider_Report->Lab_Review Confidential Report Lab_Analysis Sample Analysis Lab_Receive->Lab_Analysis Internal Lab Workflow Lab_Report Result Submission Lab_Analysis->Lab_Report Lab_Report->Provider_Eval Secure Portal

Proficiency Testing Workflow Diagram

Performance Evaluation: A laboratory's performance in a PT scheme is typically evaluated using a z-score.[1] This statistical tool measures the deviation of the laboratory's result from the assigned value (the consensus value from all participating laboratories or a reference value). The z-score is calculated as follows:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment (often the robust standard deviation of the participants' results)

Generally, a z-score between -2 and +2 is considered satisfactory. A score between -3 and -2 or +2 and +3 is questionable, and a score outside of ±3 is considered unsatisfactory, indicating a need for investigation and corrective action.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Methyl Metribuzin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. N-Methyl Metribuzin-d3, a deuterated analog of the herbicide Metribuzin, requires meticulous handling and disposal to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure.

PPE CategoryRequired EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the chemical.
Eye/Face Protection Safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Body Protection Laboratory coat, long-sleeved shirt, and long pantsMinimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area or with a fume hoodAvoids inhalation of any dust or aerosols.[1]

Handling Precautions:

  • Avoid all personal contact with the chemical.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Wash hands thoroughly after handling the substance.[1]

  • Prevent the release of the chemical into the environment, as Metribuzin is very toxic to aquatic life with long-lasting effects.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as a hazardous waste process. It is crucial to follow your institution's Environmental Health and Safety (EHS) guidelines.[3] The following steps provide a general framework for proper disposal:

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused product, contaminated lab supplies (e.g., gloves, wipes), and spill cleanup materials, as hazardous waste.[4]

  • Store this waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Ensure the container has a secure, screw-on cap to prevent leaks and spills.[6] The container must be kept closed except when adding waste.[5][6]

  • Place the primary waste container in a secondary container to contain any potential leaks.[6]

3. Labeling of Hazardous Waste:

  • Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly labeled with a hazardous waste tag as soon as waste is added.[3][4]

  • The label must include the following information:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Abbreviations are not permitted.[3]

    • The approximate quantity or concentration of the waste.

    • The date of waste generation.[3]

    • The name and contact information of the principal investigator and the laboratory location.[3]

    • Appropriate hazard pictograms.[3]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][5]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[4][5]

  • After triple-rinsing, the container can be disposed of as regular trash, but first, any hazardous waste labels must be defaced or removed.[4]

5. Arranging for Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]

  • Do not dispose of this compound down the drain or in the regular trash.[3][7] This is a violation of federal law for excess pesticide.[1]

  • Provide the EHS team with a complete list of the chemicals in the waste container.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control the Spill: For small spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the substance.[1] Avoid creating dust if the material is solid.[1]

  • Collect and Dispose: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a detergent and water, collecting the contaminated cleaning materials for disposal as hazardous waste.[1]

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_characterization Waste Characterization cluster_containerization Containerization & Labeling cluster_disposal_path Disposal Pathway cluster_final Final Disposition start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous select_container Select Compatible, Leak-Proof Container is_hazardous->select_container Yes improper_disposal Improper Disposal (Trash/Sewer) is_hazardous->improper_disposal No (Not Applicable for This compound) label_waste Label as 'Hazardous Waste' with Full Chemical Name select_container->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs proper_disposal Proper Disposal by Authorized Facility contact_ehs->proper_disposal

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling N-Methyl Metribuzin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as N-Methyl Metribuzin-d3. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 1794754-27-0[1]

Hazard Identification: this compound is a deuterated analog of the herbicide Metribuzin. Based on the safety data for the closely related compound Metribuzin-(S-methyl-d3) and the parent compound Metribuzin, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed and toxic if inhaled.[2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][3][4]

Hazard StatementCodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[2][3][4]
Acute Toxicity (Inhalation)H331Toxic if inhaled.[2]
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life.[2][3]
Hazardous to the Aquatic Environment, Chronic HazardH410Very toxic to aquatic life with long lasting effects.[2][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.

PPE CategoryItemSpecifications and Guidelines
Hand Protection Chemical-resistant glovesWear unlined, elbow-length chemical-resistant gloves. Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid pesticides.[5] Do not use leather or cotton gloves.[5] Wash the outside of gloves before removing them.[6]
Eye and Face Protection Safety glasses with side shields or chemical gogglesUse snug-fitting, non-fogging goggles or a face shield, especially when there is a risk of splashing or dust generation.[5]
Body Protection Laboratory coat or chemical-resistant coverallsWear a long-sleeved shirt and long pants, or a lab coat.[7] For tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[8][9]
Respiratory Protection NIOSH-approved respiratorA respirator may be required if handling the compound as a powder outside of a fume hood or if aerosolization is possible.[5][7] The specific type of respirator and cartridge should be selected based on the potential for inhalation exposure.[8]
Foot Protection Closed-toe shoesWear chemical-resistant boots or shoe covers.[6][9] Pant legs should be worn outside of boots to prevent chemicals from entering.[9]

Operational Plan: Step-by-Step Handling Procedure

Following a structured workflow is critical for minimizing risk during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh handle_dissolve Dissolve in Anhydrous Deuterated Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_waste Segregate and Label Chemical Waste cleanup_ppe->cleanup_waste cleanup_handwash Wash Hands Thoroughly cleanup_waste->cleanup_handwash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.